Fmoc-Pro-OH-1-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i19+1 |
InChI Key |
ZPGDWQNBZYOZTI-ZLHLYFPTSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[13C](=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Purification of Fmoc-Pro-OH-1-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of (S)-1-((((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carboxylic acid)-¹³C, commonly known as Fmoc-Pro-OH-1-¹³C. This isotopically labeled amino acid is a critical building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a specific ¹³C label at the carboxyl terminus of proline residues for various applications, including NMR studies of peptide and protein structure and function.
Synthesis of L-Proline-1-¹³C
The synthesis of L-Proline-1-¹³C is foundational to obtaining the final Fmoc-protected product. While several synthetic routes exist for the preparation of isotopically labeled amino acids, a common and effective method involves the use of a ¹³C-labeled cyanide source.
Experimental Protocol: Synthesis of L-Proline-1-¹³C
A plausible and established synthetic route commences with a suitable precursor, which is then elaborated to introduce the ¹³C-labeled carboxyl group. One such pathway begins with the appropriate protected and activated pyrrolidine precursor.
Materials:
-
Protected pyrrolidine precursor (e.g., N-Boc-4-iodopyrrolidine)
-
Potassium cyanide-¹³C (K¹³CN)
-
Strong acid (e.g., Hydrochloric acid, HCl)
-
Organic solvents (e.g., Dimethyl sulfoxide (DMSO), Diethyl ether)
-
Purification media (e.g., Ion-exchange resin)
Procedure:
-
Cyanation: The protected pyrrolidine precursor is reacted with potassium cyanide-¹³C in a suitable polar aprotic solvent like DMSO. This nucleophilic substitution reaction introduces the ¹³C-labeled nitrile group. The reaction is typically carried out at an elevated temperature to ensure complete conversion.
-
Hydrolysis: The resulting ¹³C-labeled nitrile is then subjected to acidic hydrolysis. This is achieved by heating the compound in the presence of a strong acid, such as concentrated hydrochloric acid. This step converts the nitrile group into a carboxylic acid, yielding the ¹³C-labeled proline.
-
Deprotection and Purification: The protecting group (e.g., Boc) is removed under acidic conditions during the hydrolysis step. The crude L-Proline-1-¹³C is then purified, typically using ion-exchange chromatography, to remove any inorganic salts and byproducts, yielding the pure, isotopically labeled amino acid.
Synthesis of Fmoc-Pro-OH-1-¹³C
The subsequent step involves the protection of the secondary amine of L-Proline-1-¹³C with the fluorenylmethoxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry, and a widely used method is the Schotten-Baumann reaction.
Experimental Protocol: Fmoc Protection of L-Proline-1-¹³C[1][2][3]
Materials:
-
L-Proline-1-¹³C
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)[1]
-
Base (e.g., Sodium carbonate, Potassium carbonate[2], or an organic base like N,N-Diisopropylethylamine (DIPEA))
-
Solvent system (e.g., 1,4-Dioxane/water[2], Acetone/water, or Dichloromethane (DCM))
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: L-Proline-1-¹³C is dissolved in an aqueous solution of the chosen base (e.g., 10% sodium carbonate solution or a mixture of 1,4-dioxane and water with potassium carbonate[2]). The solution is cooled in an ice bath.
-
Addition of Fmoc-Cl: A solution of Fmoc-Cl in a suitable organic solvent (e.g., 1,4-dioxane[2] or acetone) is added dropwise to the cooled amino acid solution with vigorous stirring. The reaction mixture is allowed to stir and slowly warm to room temperature overnight.[2]
-
Work-up: The reaction mixture is then diluted with water and washed with diethyl ether to remove any unreacted Fmoc-Cl and other organic impurities.
-
Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of 2-3 with 1M HCl.[2] The precipitation of the Fmoc-protected amino acid should be observed.
-
Extraction: The product is extracted from the aqueous phase using an organic solvent such as ethyl acetate or dichloromethane.[2]
-
Drying and Evaporation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Fmoc-Pro-OH-1-¹³C as a white solid.
Purification of Fmoc-Pro-OH-1-¹³C
Purification of the final product is crucial to ensure high purity for subsequent applications in peptide synthesis. A combination of recrystallization and High-Performance Liquid Chromatography (HPLC) is often employed to achieve the desired purity.
Experimental Protocol: Purification
3.1.1. Recrystallization
Recrystallization is an effective method for removing most impurities.
Materials:
-
Crude Fmoc-Pro-OH-1-¹³C
-
Recrystallization solvent (e.g., Toluene[3], Ethyl acetate/Hexane mixture)
Procedure:
-
The crude Fmoc-Pro-OH-1-¹³C is dissolved in a minimal amount of the hot recrystallization solvent.
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
3.1.2. High-Performance Liquid Chromatography (HPLC)
For achieving very high purity (≥99%), preparative reverse-phase HPLC is the method of choice.[4]
Instrumentation and Conditions:
-
Column: A preparative C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA), is commonly employed. The gradient is optimized to ensure good separation of the product from any remaining impurities.
-
Detection: UV detection at a wavelength of 254 nm or 265 nm is suitable for detecting the Fmoc group.
-
Procedure: The recrystallized product is dissolved in a minimal amount of the mobile phase and injected onto the preparative HPLC column. Fractions are collected, and those containing the pure product are pooled. The solvent is then removed by lyophilization to yield the highly pure Fmoc-Pro-OH-1-¹³C.
Data Presentation
Quantitative data from the synthesis and purification processes are summarized in the tables below for easy comparison.
Table 1: Synthesis and Purification Yields
| Step | Product | Starting Material | Typical Yield (%) |
| 1 | L-Proline-1-¹³C | Protected Pyrrolidine Precursor | 70-85% |
| 2 | Crude Fmoc-Pro-OH-1-¹³C | L-Proline-1-¹³C | ~95%[2] |
| 3a | Recrystallized Fmoc-Pro-OH-1-¹³C | Crude Product | 85-95% |
| 3b | HPLC Purified Fmoc-Pro-OH-1-¹³C | Recrystallized Product | >90% |
Table 2: Purity and Characterization Data
| Product | Purity Method | Typical Purity (%) | Characterization Data |
| L-Proline-1-¹³C | NMR, Mass Spectrometry | >98% | Confirmed ¹³C incorporation and chemical identity |
| Crude Fmoc-Pro-OH-1-¹³C | HPLC | 85-95% | - |
| Recrystallized Fmoc-Pro-OH-1-¹³C | HPLC | >98% | - |
| HPLC Purified Fmoc-Pro-OH-1-¹³C | Analytical HPLC | ≥99%[5] | Mass Spectrometry (confirms M+1), ¹H NMR, ¹³C NMR |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of Fmoc-Pro-OH-1-¹³C.
Purification Workflow
Caption: Purification workflow for Fmoc-Pro-OH-1-¹³C.
References
Physical and chemical properties of Fmoc-L-Pro-OH-1-13C
An In-Depth Technical Guide to Fmoc-L-Pro-OH-1-¹³C
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the building blocks used in peptide synthesis is paramount. This guide provides a detailed overview of the physical and chemical properties, experimental applications, and core methodologies related to Fmoc-L-Pro-OH-1-¹³C, a key isotopically labeled amino acid derivative.
Core Properties and Specifications
Fmoc-L-Pro-OH-1-¹³C is an N-terminally protected form of L-proline, where the carboxylic acid carbon is a ¹³C isotope. This isotopic labeling is invaluable for use in quantitative mass spectrometry-based applications, such as proteomics and metabolic flux analysis, and for NMR studies.[][2][3][4] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS).[5][6][7]
Physical and Chemical Data
The physical and chemical properties of Fmoc-L-Pro-OH-1-¹³C are summarized below. The properties of its unlabeled counterpart, Fmoc-L-Pro-OH, are included for a comprehensive comparison, as they are expected to be nearly identical.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₉[¹³C]H₁₉NO₄ | [][2] |
| Molecular Weight | 338.36 g/mol | [][2] |
| Appearance | White to off-white solid/crystalline powder | [][8][9] |
| Purity | ≥98% (Chemical); 99% atom ¹³C | [][4] |
| Synonyms | Fmoc-Pro-OH-1-¹³C, Fmoc-L-Proline-1-¹³C | [] |
| Unlabeled CAS No. | 71989-31-6 | [][5][8] |
Table 2: Physical and Spectroscopic Properties (Unlabeled Analog)
| Property | Value | Source(s) |
| Melting Point | 112–118 °C | [8][9][10][11] |
| Boiling Point | 548.6 ± 43.0 °C at 760 mmHg | [9] |
| Density | 1.3 ± 0.1 g/cm³ | [9] |
| Optical Rotation | [α]D²⁰ = -32 ±2° (c=1 in DMF) | [8][11] |
| Solubility | Soluble in DMF, NMP, DMSO, Methanol | [10][12][13] |
| Storage | 2–8°C, desiccated, protected from light | [3][4][8] |
Experimental Protocols
The following sections detail the synthesis of the compound and its primary application in peptide synthesis.
Synthesis of Fmoc-L-Proline
The synthesis of Fmoc-L-Pro-OH-1-¹³C is analogous to its unlabeled counterpart, starting with ¹³C-labeled L-proline. Two common laboratory-scale methods are described.[14]
Method 1: Using Fmoc-Cl
-
Dissolution: Dissolve L-Proline (1 eq) in a solution of 1,4-dioxane and water containing potassium carbonate (K₂CO₃, ~2.6 eq).
-
Reaction: Cool the solution to 0°C. Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, ~0.95 eq).
-
Incubation: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Add water and extract the aqueous mixture with diethyl ether to remove impurities.
-
Acidification: Acidify the aqueous phase to a pH of 2-3 using 1 M HCl.
-
Extraction: Extract the acidified solution with dichloromethane (DCM).
-
Final Steps: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield the final product as a white solid.[14]
Method 2: Using Fmoc-Osu
-
Dissolution: Dissolve L-Proline in a 10% aqueous solution of sodium carbonate (Na₂CO₃).
-
Reaction: Add a solution of 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-Osu) dissolved in tetrahydrofuran (THF).
-
Incubation: Stir the mixture for approximately 48 hours.
-
Workup: Add water and extract with diethyl ether to remove unreacted Fmoc-Osu and byproducts.
-
Acidification: Adjust the pH of the aqueous phase to 2-3 with an HCl solution.
-
Extraction: Extract the product into ethyl acetate.
-
Final Steps: Dry the combined organic layers with Na₂SO₄ and evaporate the solvent to obtain the final product.[14]
Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Pro-OH-1-¹³C is a building block for synthesizing isotopically labeled peptides.[] The general workflow of Fmoc-SPPS is a cyclical process involving deprotection, activation, coupling, and washing steps.[6][7]
-
Resin Preparation: The synthesis starts with an insoluble resin support, often pre-loaded with the first C-terminal amino acid.
-
Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed using a solution of a secondary amine, typically 20% piperidine in DMF. This exposes a free N-terminal amine.[6]
-
Washing: The resin is thoroughly washed with a solvent like DMF to remove the piperidine and cleaved Fmoc adducts.
-
Amino Acid Activation/Coupling: The carboxyl group of the incoming Fmoc-L-Pro-OH-1-¹³C is activated using coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA). The activated amino acid is then added to the resin, where it couples with the free amine of the growing peptide chain, forming a new peptide bond.
-
Washing: The resin is washed again to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[6]
-
Purification: The crude peptide is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
Key Workflows and Pathways
The primary experimental workflow involving Fmoc-L-Pro-OH-1-¹³C is the Fmoc-SPPS cycle, a cornerstone of modern peptide chemistry.[7][15]
Applications in Research and Drug Development
The use of Fmoc-protected amino acids is fundamental in various research and development areas:
-
Peptide Synthesis: It serves as a crucial building block for the stepwise construction of peptides and proteins.[5][8]
-
Drug Development: Fmoc-L-proline is integral to synthesizing peptide-based drugs. Its rigid cyclic structure can impart specific conformational properties to a peptide chain.[8][9] It is a component in the synthesis of GLP-1 analogs like Semaglutide and Tirzepatide, as well as other therapeutic peptides like Rapastinel.[9][14]
-
Protein Structure and Function Studies: Synthesizing specific peptide sequences allows researchers to study protein folding, enzyme function, and protein-protein interactions.[7][8][10] The incorporation of a ¹³C label provides a specific probe for NMR structural analysis.[16]
-
Quantitative Proteomics: Peptides synthesized with stable isotope-labeled amino acids, such as Fmoc-L-Pro-OH-1-¹³C, are used as internal standards for the precise quantification of proteins in complex biological samples via mass spectrometry.[3]
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Proline-ð-Fmoc (¹³Câ , 99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CNLM-4347-H-1 [isotope.com]
- 4. L-Proline-ð-Fmoc (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. guidechem.com [guidechem.com]
- 6. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Fmoc-L-Pro-OH | Cyclic Amino Acid for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 10. Fmoc-Pro-OH | 71989-31-6 [amp.chemicalbook.com]
- 11. 芴甲氧羰基-L-脯氨酸 ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. peptide.com [peptide.com]
- 14. Page loading... [guidechem.com]
- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 16. researchgate.net [researchgate.net]
Fmoc-Pro-OH-1-13C CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Fmoc-Pro-OH-1-13C, a stable isotope-labeled amino acid derivative crucial for advanced research in peptide chemistry, drug development, and metabolic studies. This document outlines its chemical properties, and detailed experimental protocols for its use, and illustrates relevant workflows.
Core Data Presentation
The following table summarizes the key quantitative data for this compound and its unlabeled counterpart for easy comparison.
| Property | This compound | Fmoc-Pro-OH (unlabeled) |
| CAS Number | 2306051-40-9 | 71989-31-6[1][2][3][4][5][6] |
| Molecular Formula | C₁₉¹³CH₁₉NO₄[7] | C₂₀H₁₉NO₄[1][2] |
| Molecular Weight | 338.36 g/mol [7] | 337.37 g/mol [5] |
Introduction to this compound
This compound is a derivative of the amino acid L-proline where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid carbon is a ¹³C stable isotope. The Fmoc protecting group is fundamental in solid-phase peptide synthesis (SPPS), as it is stable under acidic conditions but can be readily removed with a mild base, such as piperidine, allowing for the stepwise addition of amino acids to a growing peptide chain[7].
The incorporation of a ¹³C isotope at a specific position provides a powerful tool for various analytical techniques. Stable isotope labeling is invaluable in modern scientific research for its non-radioactive and stable nature. It allows for precise tracking and quantification of molecules in complex biological systems. In drug development, ¹³C-labeled compounds are used to elucidate drug-receptor interactions and study the metabolic fate of drug molecules, which aids in optimizing pharmacokinetic properties and reducing potential toxicity[7].
Experimental Protocols
This section provides detailed methodologies for the synthesis of Fmoc-Pro-OH, its incorporation into a peptide via Fmoc-based Solid Phase Peptide Synthesis (SPPS), and subsequent analysis using mass spectrometry and NMR spectroscopy.
Synthesis of Fmoc-Pro-OH
This protocol describes a general method for the synthesis of Fmoc-L-proline. The synthesis of the ¹³C-labeled variant would start with L-Proline-1-¹³C.
Materials:
-
(S)-pyrrolidine-2-carboxylic acid (L-Proline)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether (Et₂O)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve L-proline (1 g, 8.7 mmol) in a mixture of 1,4-dioxane (4 mL) and water (15 mL).
-
Add potassium carbonate (3.24 g, 23 mmol) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 9-fluorenylmethyl chloroformate (2.3 g, 8.3 mmol) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous mixture with diethyl ether (2 x 20 mL) to remove impurities.
-
Acidify the aqueous phase to a pH of 2-3 using 1 M HCl.
-
Extract the acidified aqueous phase with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield Fmoc-Pro-OH as a white solid[1].
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general cycle for incorporating an Fmoc-protected amino acid, such as Fmoc-Pro-OH-1-¹³C, into a peptide chain on a solid support resin.
Materials:
-
Fmoc-protected amino acids (e.g., Fmoc-Pro-OH-1-¹³C)
-
Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid - TFA based)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel[8].
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain[7].
-
Drain the piperidine solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF to remove residual piperidine[7].
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-Pro-OH-1-¹³C (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.
-
Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours to allow for complete coupling[7].
-
Drain the coupling solution and wash the resin with DMF.
-
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum.
-
Analysis of ¹³C-Labeled Peptides by Mass Spectrometry
High-resolution mass spectrometry is used to verify the incorporation of the ¹³C label and to quantify the labeled peptide.
Procedure:
-
Sample Preparation: Prepare a solution of the synthesized ¹³C-labeled peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Analysis:
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire the mass spectrum in the appropriate mass range for the target peptide.
-
The mass of the ¹³C-labeled peptide will be increased by approximately 1 Da for each ¹³C atom incorporated compared to the unlabeled peptide.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the parent ion of the ¹³C-labeled peptide for fragmentation.
-
Analyze the resulting fragment ions to confirm the location of the ¹³C label within the peptide sequence. The fragment ions containing the ¹³C-labeled proline will show a corresponding mass shift.
-
Analysis of ¹³C-Labeled Peptides by NMR Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of peptides. The incorporation of a ¹³C label can simplify spectra and provide specific structural information.
Procedure:
-
Sample Preparation: Dissolve the purified ¹³C-labeled peptide in a suitable NMR buffer (e.g., H₂O/D₂O or an organic solvent) and place it in an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹³C NMR spectrum. The signal from the ¹³C-labeled carbonyl carbon of the proline residue will be significantly enhanced.
-
Acquire 2D correlation spectra, such as ¹H-¹³C HSQC, to correlate the labeled carbon with its attached protons.
-
The analysis of ¹³C-¹³C vicinal coupling constants can provide detailed conformational information about the proline ring[4].
-
Visualizations
Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Metabolic Labeling and Mass Spectrometry Analysis Workflow
Caption: Workflow for a metabolic labeling experiment using a ¹³C-labeled amino acid followed by mass spectrometry analysis.
References
- 1. Fmoc-Pro-OH synthesis - chemicalbook [chemicalbook.com]
- 2. shoko-sc.co.jp [shoko-sc.co.jp]
- 3. scienceopen.com [scienceopen.com]
- 4. 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chempep.com [chempep.com]
Understanding Fmoc protection in peptide synthesis
An In-depth Technical Guide to Fmoc Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acids into complex peptide chains.[1] At the heart of modern SPPS is the Fmoc/tBu strategy, which relies on the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the temporary protection of the α-amino group of amino acids.[1][2] This approach is favored for its mild reaction conditions and the orthogonal nature of its protecting groups, which allows for the synthesis of a wide array of peptides, including those with sensitive modifications like phosphorylation and glycosylation.[3][4]
This guide provides a comprehensive technical overview of the core principles of Fmoc protection, detailing the underlying chemistry, experimental protocols, and critical considerations for successful peptide synthesis.
The Core Principle: Orthogonal Fmoc/tBu Strategy
The success of Fmoc-based SPPS lies in its orthogonal protection scheme.[5][6] In this strategy, two different classes of protecting groups are used, which can be removed under distinct chemical conditions without affecting each other.[6][7]
-
Nα-Amine Protection : The α-amino group of the incoming amino acid is protected by the base-labile Fmoc group.[1] This group is stable under acidic conditions but is readily removed by a weak base, typically a solution of piperidine in an organic solvent.[3][8]
-
Side-Chain Protection : Reactive amino acid side chains are protected by acid-labile groups, such as the tert-butyl (tBu) or trityl (Trt) groups.[5] These protecting groups remain intact throughout the iterative cycles of Fmoc deprotection and coupling but are removed during the final cleavage step using a strong acid like trifluoroacetic acid (TFA).[3][6]
This orthogonality ensures that the peptide chain is elongated in a controlled, stepwise manner and that side-chain modifications are prevented until the final step of the synthesis.[5]
The Chemistry of Fmoc Protection and Deprotection
The Fmoc group is introduced onto the primary or secondary amine of an amino acid using reagents like Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[8]
The removal, or deprotection, of the Fmoc group is a critical step in each cycle of peptide synthesis. It proceeds via a base-catalyzed β-elimination mechanism:
-
A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.[5][9]
-
This leads to a β-elimination reaction, releasing the free amine of the peptide, carbon dioxide, and a reactive electrophile called dibenzofulvene (DBF).[3][5]
-
The excess piperidine in the reaction mixture acts as a scavenger, reacting with the dibenzofulvene to form a stable fulvene-piperidine adduct.[5][8] This prevents the dibenzofulvene from undergoing unwanted side reactions with the newly deprotected amine.[5]
The formation of this adduct is also a useful monitoring tool, as it has a strong UV absorbance that can be measured to track the progress of the deprotection reaction.[3][8]
The Fmoc-SPPS Experimental Workflow
SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain.[5] The general process involves repeated steps of deprotection, washing, coupling, and further washing.[7]
Data Presentation: Reagents and Reaction Conditions
The efficiency of each step in the SPPS cycle is highly dependent on the choice of reagents and reaction conditions.
Table 1: Common Fmoc Deprotection Reagents
While a 20% piperidine solution in DMF is standard, alternatives are used to mitigate side reactions or address regulatory concerns.[8][10]
| Reagent | Typical Concentration | Key Characteristics | Reference(s) |
| Piperidine | 20% (v/v) in DMF | Standard, fast, and efficient deprotection. | [3][8] |
| 4-Methylpiperidine (4MP) | 20% (v/v) in DMF | Similar efficiency to piperidine; often used as a direct replacement. | [9][11] |
| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/Ethanol | Less efficient at short reaction times but effective; may reduce certain side reactions. | [10][11] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-5% with 2-5% Piperidine in DMF | Very strong, non-nucleophilic base. Used for difficult sequences prone to aggregation. Piperidine is added to scavenge DBF. | [5] |
Table 2: Deprotection Kinetics of Different Amino Acids
Deprotection times can vary based on the amino acid residue. Sterically hindered residues or those within aggregating sequences may require longer reaction times.[9]
| Amino Acid | Deprotection Reagent (20%) | Time for >95% Deprotection | Reference(s) |
| Fmoc-L-Leucine-OH | Piperidine, 4-Methylpiperidine | ~7-10 minutes | [11] |
| Fmoc-L-Arginine(Pbf)-OH | Piperidine, 4-Methylpiperidine | ≥ 10 minutes | [11] |
Data derived from kinetic studies measuring Fmoc adduct absorbance.[11][12]
Table 3: Common Coupling Reagents for Fmoc-SPPS
The formation of the amide bond is facilitated by coupling reagents that activate the carboxylic acid of the incoming amino acid.[13]
| Reagent Class | Examples | Mechanism of Action | Key Features | Reference(s) |
| Aminium/Uronium Salts | HBTU, HATU, TBTU, HCTU | Form an active ester (OBt or OAt ester) with the amino acid. | Highly efficient, fast reaction times, low racemization when HOBt/HOAt is present. HATU is preferred for sterically hindered couplings. | [13][14][15] |
| Carbodiimides | DIC, DCC, EDC | Reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. | DIC is common in SPPS as its urea byproduct is soluble. Often used with an additive like HOBt or Oxyma to suppress racemization. | [13][15] |
| Phosphonium Salts | PyBOP, PyAOP, DEPBT | Form an active ester. | Highly reactive. DEPBT is noted for its resistance to racemization, especially for histidine residues. | [13][15] |
Experimental Protocols
The following are generalized protocols for manual Fmoc-SPPS.[1][14] Adjustments may be necessary based on the specific peptide sequence, scale, and equipment.
Protocol 1: Resin Preparation and Swelling
-
Weigh Resin : Weigh the appropriate amount of resin (e.g., Wang or Rink Amide resin) for the desired synthesis scale (e.g., 300 mg for a 0.1 mmol scale).[14]
-
Transfer : Transfer the resin to a suitable reaction vessel.
-
Swell Resin : Add DMF (or DCM for chlorotrityl resins) to the resin and allow it to swell for at least 30-60 minutes at room temperature.[1][14] This allows reagents to access the reactive sites within the resin beads.
-
Wash : After swelling, drain the solvent and wash the resin 3-5 times with DMF to remove any impurities.[14]
Protocol 2: Fmoc Deprotection
-
Add Reagent : Add the deprotection solution (e.g., 20% piperidine in DMF, ~10 mL per gram of resin) to the swelled resin.[16]
-
React : Agitate the mixture for 5 minutes, then drain the solution.
-
Repeat : Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[16] Total deprotection time is typically 15-20 minutes.
-
Wash : Drain the solution and wash the resin thoroughly (5-7 times) with DMF to remove all traces of piperidine and the DBF-piperidine adduct.[14] Washes can be alternated with a solvent like isopropanol (IPA).[16]
Protocol 3: Amino Acid Coupling
-
Prepare Amino Acid Solution : In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.[14]
-
Activate : Add an activation base (e.g., DIPEA or Collidine, 2 equivalents for every equivalent of coupling reagent) to the amino acid solution and mix for 1-2 minutes to activate the carboxylic acid.[14]
-
Couple : Add the activated amino acid solution to the deprotected peptide-resin.
-
React : Agitate the mixture at room temperature for 30-60 minutes. For difficult couplings or longer peptides, the reaction time can be extended to several hours.[14]
-
Wash : Drain the coupling solution and wash the resin thoroughly (3-5 times) with DMF to remove excess reagents and byproducts.[14] The cycle can now be repeated from Protocol 2.
Protocol 4: Cleavage and Final Deprotection
-
Wash and Dry : After the final coupling and deprotection cycle, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.[1]
-
Prepare Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. The TIS and water act as scavengers to trap reactive cations generated during deprotection.
-
Cleave : Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-4 hours.
-
Isolate Peptide : Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate : Precipitate the peptide from the filtrate by adding it to a large volume of cold diethyl ether.
-
Collect and Dry : Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide product under vacuum.
Monitoring and Purity Analysis
Ensuring the desired peptide is the major product requires careful monitoring and analysis.
Table 4: Typical Parameters for RP-HPLC Peptide Purity Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for assessing the purity of the final peptide product.[17][18]
| Parameter | Typical Setting | Purpose | Reference(s) |
| Column | C18 (reverse-phase) | Separates peptides based on hydrophobicity. | [17][18][19] |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase. | [18][19] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase for elution. | [18][19] |
| Gradient | 5% to 60% Mobile Phase B over 20-30 min | Elutes peptides of varying hydrophobicities. The gradient is tailored to the specific peptide. | [19] |
| Detection Wavelength | 214-220 nm | Detects the peptide backbone (amide bonds). | [17][19] |
| Purity Calculation | (Area of Main Peak / Total Peak Area) x 100 | Quantifies the percentage of the target peptide relative to impurities. | [19][20] |
A pure peptide will typically show a single, sharp peak in the chromatogram.[17] Impurities, such as truncated or deletion sequences, will appear as additional peaks.[17][19] Mass spectrometry is used in conjunction with HPLC to confirm the molecular weight of the synthesized peptide.[18]
Common Side Reactions and Mitigation Strategies
Several side reactions can occur during Fmoc-SPPS, leading to impurities.
-
Aspartimide Formation : This is a significant side reaction involving aspartic acid residues, particularly in sequences like -Asp-Gly-.[4][21] The side-chain carboxyl group can form a cyclic imide under basic deprotection conditions, which can then reopen to form a mixture of α- and β-linked peptides or react with piperidine.[21] Mitigation involves using specialized protecting groups for Asp or adding HOBt to the deprotection solution.[21]
-
Diketopiperazine (DKP) Formation : At the dipeptide stage, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP.[21][22] This is especially common when proline is one of the first two residues.[21] Using sterically hindered resins like 2-chlorotrityl chloride can suppress this reaction.[21]
-
Racemization : The loss of stereochemical integrity at the α-carbon can occur during the amino acid activation step, particularly for residues like cysteine and histidine.[13][23] This can be minimized by using racemization-suppressing additives (e.g., HOBt, Oxyma) and avoiding excessive activation times or strong bases.[13]
Conclusion
The Fmoc protection strategy is the cornerstone of modern solid-phase peptide synthesis, offering a robust, versatile, and mild approach to creating complex peptides.[3] Its orthogonal nature, combined with a wide array of available resins, coupling reagents, and protected amino acids, provides researchers with the tools to synthesize peptides with high purity and yield. A thorough understanding of the underlying chemical principles, reaction kinetics, and potential side reactions is paramount for troubleshooting syntheses and achieving the desired product, making it an indispensable technique for professionals in chemical biology and drug development.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. iris-biotech.de [iris-biotech.de]
- 7. biosynth.com [biosynth.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
- 16. chempep.com [chempep.com]
- 17. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 18. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 21. peptide.com [peptide.com]
- 22. mesalabs.com [mesalabs.com]
- 23. researchgate.net [researchgate.net]
The Researcher's Compass: A Technical Guide to 13C-Labeled Amino Acids in Modern Research
For Immediate Release
[CITY, STATE] – [Date] – The intricate dance of molecules within a cell, the subtle shifts in protein expression that signal disease, and the metabolic detours that fuel cancer growth are no longer hidden from scientific scrutiny. The advent of stable isotope labeling, particularly with 13C-labeled amino acids, has provided researchers with a powerful toolkit to trace, quantify, and understand the fundamental processes of life. This in-depth technical guide serves as a vital resource for researchers, scientists, and drug development professionals, illuminating the core principles, experimental methodologies, and profound applications of this transformative technology.
Stable isotope labeling with amino acids in cell culture (SILAC) and 13C-Metabolic Flux Analysis (13C-MFA) stand as two pillars of this research paradigm. By replacing natural, "light" amino acids with their heavier, 13C-containing counterparts, scientists can precisely track the fate of these essential building blocks through complex biological systems. This guide will delve into the technical nuances of these methodologies, providing a roadmap for their successful implementation and data interpretation.
Unveiling the Proteome's Response: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful quantitative proteomics technique used to determine relative changes in protein abundance between different cell populations.[1][2] The core principle lies in metabolically incorporating "light" (e.g., ¹²C) and "heavy" (e.g., ¹³C) forms of essential amino acids, most commonly lysine and arginine, into the proteomes of two or more cell populations.[3] Because the labeled amino acids are chemically identical to their natural counterparts, they do not perturb cell physiology.[4]
Once labeled, the cell populations can be subjected to different experimental conditions (e.g., drug treatment, genetic modification). The cells are then combined, and their proteins are extracted, digested into peptides, and analyzed by mass spectrometry (MS).[2] The mass spectrometer distinguishes between the light and heavy peptides based on their mass difference, and the ratio of their signal intensities provides a precise measure of the relative abundance of each protein between the samples.[1]
Key Applications of SILAC:
-
Drug Discovery and Development: Identifying protein targets of new drugs and understanding their mechanisms of action.[5][6]
-
Signal Transduction Pathway Analysis: Quantifying changes in protein phosphorylation and other post-translational modifications to map signaling networks.[1]
-
Cancer Research: Identifying differentially expressed proteins in cancer cells to uncover potential biomarkers and therapeutic targets.[7]
-
Cell Biology: Studying protein turnover, subcellular localization, and protein-protein interactions.[8]
Experimental Workflow for SILAC-based Quantitative Proteomics:
The SILAC workflow can be broadly divided into two main phases: an adaptation phase and an experimental phase.[1]
Quantitative Data Presentation: SILAC Analysis of Endoplasmic Reticulum Stress
To illustrate the power of SILAC, the following table summarizes data from a study investigating the proteomic response of HeLa cells to endoplasmic reticulum (ER) stress induced by tunicamycin. This dataset showcases the precise quantification of protein upregulation in response to the stressor.
| Protein | Gene | Function | Fold Change (Tunicamycin vs. Control) |
| HSPA5 | HSPA5 | ER chaperone, key UPR regulator | > 4.0 |
| HYOU1 | HYOU1 | ER chaperone, induced by hypoxia | > 3.5 |
| PDIA4 | PDIA4 | Protein disulfide isomerase | > 3.0 |
| HERPUD1 | HERPUD1 | ER stress-induced protein | > 5.0 |
| XBP1 | XBP1 | Key UPR transcription factor | > 2.5 |
| Table 1: Selected upregulated proteins in HeLa cells in response to tunicamycin-induced ER stress, quantified by SILAC-based proteomics. Data adapted from a study on the unfolded protein response.[9] |
Detailed Experimental Protocol: SILAC Labeling and Sample Preparation for Mass Spectrometry
1. Cell Culture and Labeling:
-
HeLa cells are cultured in DMEM specifically lacking L-lysine and L-arginine.
-
The medium is supplemented with either "light" (¹²C₆-L-lysine and ¹²C₆,¹⁴N₄-L-arginine) or "heavy" (¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine) amino acids.
-
Cells are cultured for at least five to six doublings to ensure complete incorporation (>95%) of the labeled amino acids.[3]
2. Experimental Treatment:
-
Once fully labeled, one population of cells is treated with tunicamycin (e.g., 5 µg/mL for 16 hours) to induce ER stress, while the control population is treated with a vehicle (e.g., DMSO).
3. Cell Lysis and Protein Quantification:
-
Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer).
-
Protein concentration is determined for each lysate using a standard method (e.g., BCA assay).
4. Sample Mixing and Protein Digestion:
-
Equal amounts of protein from the "light" and "heavy" lysates are mixed.
-
The combined protein mixture is typically separated by SDS-PAGE.
-
Gel bands are excised, and the proteins are in-gel digested with trypsin overnight at 37°C.[7]
5. Peptide Extraction and LC-MS/MS Analysis:
-
Peptides are extracted from the gel pieces.
-
The extracted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap).[7]
6. Data Analysis:
-
Raw MS data is processed using software such as MaxQuant.[10]
-
Peptides are identified, and the ratios of heavy to light peptide pairs are calculated to determine the relative abundance of each protein.[10]
Mapping the Metabolic Maze: 13C-Metabolic Flux Analysis (13C-MFA)
13C-MFA is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic pathways.[11] It involves feeding cells a specifically labeled 13C substrate, such as glucose or an amino acid, and then measuring the incorporation of the 13C label into downstream metabolites.[11] The pattern of 13C enrichment in these metabolites, known as mass isotopomer distributions (MIDs), provides a detailed fingerprint of the active metabolic pathways and their relative fluxes.[11]
By combining these experimental MID measurements with a stoichiometric model of cellular metabolism, researchers can computationally estimate the absolute flux values for numerous reactions within the metabolic network.[12]
Key Applications of 13C-MFA:
-
Metabolic Engineering: Identifying metabolic bottlenecks and guiding the engineering of microorganisms for the enhanced production of biofuels and biochemicals.[12][13]
-
Cancer Metabolism Research: Elucidating the metabolic reprogramming that supports cancer cell proliferation and identifying novel therapeutic targets.[14][15][16]
-
Drug Discovery: Assessing the metabolic effects of drug candidates on target cells.
-
Fundamental Biology: Understanding the regulation and operation of metabolic networks under various physiological conditions.[17]
Experimental Workflow for 13C-Metabolic Flux Analysis:
The 13C-MFA workflow is an iterative process involving experimental design, labeling experiments, analytical measurements, and computational flux estimation.
Quantitative Data Presentation: Metabolic Fluxes in Escherichia coli**
The following table presents a selection of metabolic flux data from a 13C-MFA study of Escherichia coli, a workhorse for biotechnological production. The fluxes are normalized to the glucose uptake rate.
| Reaction | Pathway | Relative Flux (mol/mol glucose) |
| Glucose-6-phosphate dehydrogenase | Pentose Phosphate Pathway | 0.35 |
| Phosphofructokinase | Glycolysis | 0.65 |
| Pyruvate dehydrogenase | Pyruvate Metabolism | 0.90 |
| Citrate synthase | TCA Cycle | 0.45 |
| Isocitrate lyase | Glyoxylate Shunt | 0.10 |
| Acetate secretion | Fermentation | 0.20 |
| Table 2: Relative metabolic fluxes in the central carbon metabolism of E. coli growing on glucose. Data adapted from a study on E. coli metabolism.[18] |
Detailed Experimental Protocol: 13C-MFA of Central Carbon Metabolism
1. Cell Culture and Labeling:
-
E. coli is cultured in a minimal medium with a defined 13C-labeled glucose source (e.g., a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose).[19]
-
Cells are grown to a metabolic and isotopic steady state.
2. Sample Collection and Quenching:
-
A known volume of the cell culture is rapidly harvested and metabolism is quenched, for example, by plunging into cold methanol.
3. Biomass Hydrolysis and Derivatization:
-
The cell pellet is washed and then hydrolyzed in 6 M HCl at 105°C for 24 hours to break down proteins into their constituent amino acids.[18]
-
The resulting amino acid mixture is dried and then derivatized to make the amino acids volatile for gas chromatography (GC) analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[20]
4. GC-MS Analysis:
-
The derivatized amino acids are separated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[21]
-
The mass spectrometer is operated to collect the mass isotopomer distributions for fragments of the derivatized amino acids.
5. Data Analysis and Flux Calculation:
-
The measured mass isotopomer distributions are corrected for the natural abundance of ¹³C.
-
The corrected MIDs, along with measured substrate uptake and product secretion rates, are input into a software package (e.g., INCA, Metran) that contains the stoichiometric model of E. coli's central carbon metabolism.[12][15]
-
The software then calculates the best-fit metabolic flux distribution that minimizes the difference between the experimentally measured and computationally simulated MIDs.
Visualizing the Flow: Metabolic and Signaling Pathways
The insights gained from 13C-labeled amino acid research can be powerfully visualized to illustrate the complex interplay of metabolic and signaling pathways.
Central Carbon Metabolism
A Simplified Signaling Pathway Leading to Protein Synthesis
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Item - New approach to evaluating the effects of a drug on protein complexes with quantitative proteomics, using the SILAC method and bioinformatic approach - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. SILAC-Based Quantitative Proteomic Analysis Unveils Arsenite-Induced Perturbation of Multiple Pathways in Human Skin Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 9. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C metabolic flux analysis-guided metabolic engineering of Escherichia coli for improved acetol production from glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges | Semantic Scholar [semanticscholar.org]
- 16. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 13cflux.net [13cflux.net]
- 18. Large-scale 13C-flux analysis reveals distinct transcriptional control of respiratory and fermentative metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 21. publications.rwth-aachen.de [publications.rwth-aachen.de]
A Technical Guide to the Application of ¹³C-Labeled Proline in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles and applications of ¹³C-labeled proline in quantitative proteomics. While the initial inquiry specified Fmoc-Pro-OH-1-¹³C, it is crucial to understand that the 9-fluorenylmethoxycarbonyl (Fmoc) group is a protecting agent used in peptide synthesis and must be removed for in-vivo applications. Therefore, this guide will focus on the practical use of L-Proline-1-¹³C in metabolic labeling for mass spectrometry-based proteomics.
Core Principles of Stable Isotope Labeling with ¹³C-Proline
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate quantitative proteomics. The fundamental principle of SILAC involves the incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of a cell population. This "heavy" proteome is then compared to a "light" proteome from a control cell population grown in media containing the natural, unlabeled amino acid.
L-Proline-1-¹³C serves as the "heavy" amino acid in this context. The key advantages of using stable isotopes like ¹³C are that they do not alter the chemical properties of the amino acid, and therefore do not affect cell physiology or protein function. The mass difference introduced by the ¹³C isotope allows for the direct comparison of protein abundance between different cell populations within a single mass spectrometry experiment, minimizing experimental variability.[1][2]
The general workflow for a quantitative proteomics experiment using L-Proline-1-¹³C is depicted below:
Experimental Protocol: Metabolic Labeling with L-Proline-1-¹³C
This protocol provides a general framework for the metabolic labeling of mammalian cells using L-Proline-1-¹³C. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
Mammalian cell line of interest
-
SILAC-grade cell culture medium deficient in L-proline, L-arginine, and L-lysine (e.g., DMEM for SILAC)
-
Dialyzed fetal bovine serum (dFBS)
-
L-Proline (light)
-
L-Proline-1-¹³C (heavy)
-
L-Arginine (light)
-
L-Lysine (light)
-
Penicillin-Streptomycin solution
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting columns
Procedure:
-
Cell Culture Adaptation:
-
Culture cells for at least five passages in the "heavy" SILAC medium to ensure complete incorporation of the labeled amino acid.
-
Prepare "light" medium by supplementing the deficient medium with light L-proline, L-arginine, and L-lysine to their normal concentrations.
-
Prepare "heavy" medium by supplementing the deficient medium with L-Proline-1-¹³C, light L-arginine, and light L-lysine. The concentration of L-Proline-1-¹³C should be the same as the normal concentration of L-proline in the standard medium.
-
To mitigate the potential for arginine-to-proline conversion, supplement both "light" and "heavy" media with an excess of unlabeled L-proline (e.g., 200 mg/L).[3][4][5]
-
-
Experimental Treatment:
-
Plate an equal number of cells in both "light" and "heavy" media.
-
Apply the experimental treatment to the "heavy" labeled cells, while the "light" labeled cells serve as the control.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Combine the "light" and "heavy" cell lysates in a 1:1 ratio based on protein concentration, as determined by a protein assay.
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the combined protein lysate with DTT.
-
Alkylate the cysteine residues with IAA.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with formic acid.
-
Desalt and concentrate the peptides using C18 desalting columns.
-
Elute the peptides and dry them under vacuum.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried peptides in a solution compatible with the LC-MS/MS system.
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data Presentation: Quantitative Considerations
The primary quantitative output of a SILAC experiment is the ratio of the peak intensities of the "heavy" and "light" peptide pairs in the mass spectrum. This ratio directly reflects the relative abundance of the corresponding protein in the two cell populations.
| Parameter | Description | Typical Value/Consideration |
| ¹³C Incorporation Efficiency | The percentage of natural proline replaced by L-Proline-1-¹³C. | > 97% is generally required for accurate quantification.[6] |
| Arginine-to-Proline Conversion | Metabolic conversion of labeled arginine to labeled proline, which can interfere with quantification. | Can be suppressed by adding excess unlabeled proline to the culture medium.[3][7][8] |
| Peptide Identification | The number and confidence of identified peptides containing ¹³C-proline. | High-resolution mass spectrometry is crucial for accurate identification and to resolve isotopic clusters.[9][10] |
| Quantification Accuracy | The precision and accuracy of the measured heavy/light ratios. | SILAC generally provides high accuracy due to the early mixing of samples.[1] |
Mandatory Visualizations
The following diagrams illustrate key conceptual aspects of using ¹³C-labeled proline in proteomics.
Conclusion
The use of L-Proline-1-¹³C in metabolic labeling is a robust method for quantitative proteomics, enabling precise relative quantification of proteins in different cellular states. While the presence of the Fmoc protecting group in the initially specified compound makes it unsuitable for direct in-vivo use, the underlying principle of using ¹³C-labeled proline remains a valuable tool for researchers. Careful consideration of experimental parameters, particularly cell line adaptation and the potential for amino acid conversion, is essential for obtaining accurate and reproducible results. This guide provides a foundational understanding and a practical framework for the successful implementation of this technique in proteomics research and drug development.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 13 C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01320K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Pro-OH-1-¹³C
Topic: Coupling Methods for Fmoc-Pro-OH-1-¹³C in SPPS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide synthesis.[1] This methodology allows for the efficient and sequential addition of amino acids to a growing peptide chain anchored to a solid support.[2] The use of isotopically labeled amino acids, such as Fmoc-Pro-OH-1-¹³C, is invaluable for a range of applications including protein structure determination by NMR spectroscopy, quantitative proteomics, and metabolic studies.
Proline, with its unique cyclic secondary amine structure, presents specific challenges during SPPS, often leading to slower coupling kinetics and incomplete reactions.[3] This application note provides a detailed overview of common coupling methods for Fmoc-Pro-OH-1-¹³C, offering experimental protocols, a comparative analysis of reagents, and troubleshooting strategies to ensure high coupling efficiency and peptide purity. The isotopic label at the carbonyl carbon is not expected to significantly alter the chemical reactivity of the amino acid.
The Challenge of Coupling Proline in SPPS
The primary difficulty in coupling Fmoc-Pro-OH arises from its structure. Unlike primary amino acids, proline is a secondary amine, which makes it a less potent nucleophile.[3] This reduced nucleophilicity leads to slower acylation kinetics during the coupling step. Consequently, standard coupling protocols that are effective for other amino acids may result in incomplete coupling and the formation of deletion sequences when incorporating proline.[3] Therefore, optimized protocols with more potent activating reagents or longer reaction times are often necessary to achieve high coupling yields.
Overview of Common Coupling Methods
Several coupling reagents are available for SPPS, each with its own mechanism of activation and efficacy. The most commonly employed methods for difficult couplings, such as those involving proline, are based on carbodiimides with additives or pre-formed active esters generated using phosphonium or aminium salts.
dot
Caption: General workflow of an Fmoc-SPPS cycle.
DIC/HOBt Method
Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) is a widely used and cost-effective coupling method. DIC activates the carboxylic acid of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate, which is then converted to a less reactive but more stable HOBt-ester. This active ester then reacts with the free amine on the resin-bound peptide.
dot
Caption: Activation pathway for DIC/HOBt coupling.
HBTU/DIPEA Method
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an aminium-based coupling reagent that rapidly forms HOBt active esters in the presence of a base, typically N,N-diisopropylethylamine (DIPEA). This method is known for its high efficiency and is often used for coupling sterically hindered amino acids.[4]
HATU/DIPEA Method
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is similar to HBTU but is based on 7-aza-1-hydroxybenzotriazole (HOAt). The resulting HOAt-esters are more reactive than HOBt-esters, making HATU one of the most efficient coupling reagents, especially for difficult sequences and sterically hindered amino acids like proline.[5]
dot
Caption: Decision tree for coupling Fmoc-Pro-OH.
References
Application Notes and Protocols for Quantitative Proteomics Using Fmoc-Pro-OH-1-13C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of Fmoc-Pro-OH-1-¹³C in quantitative proteomics, primarily through the Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) methodology. This approach allows for the accurate relative quantification of proteins between different cell populations, providing valuable insights into cellular processes, disease mechanisms, and drug action.
Introduction to SILAC
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for mass spectrometry (MS)-based quantitative proteomics.[1][2][3] The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[2][3][4] By culturing one cell population in a medium containing a "light" (natural abundance) amino acid and another in a medium with a "heavy" (isotope-labeled) counterpart, the proteins from each population become isotopically distinct.[5] When the cell lysates are mixed, the relative abundance of proteins can be accurately determined by comparing the signal intensities of the heavy and light peptide pairs in a mass spectrometer.[6]
Fmoc-Pro-OH-1-¹³C is a proline derivative containing a single ¹³C isotope at the carboxyl carbon. While arginine and lysine are the most commonly used amino acids in SILAC due to the specificity of trypsin cleavage, proline's unique structural role makes ¹³C-labeled proline a valuable tool for specific applications, particularly in studying collagen and other proline-rich proteins, or when using alternative proteases.
Key Applications
-
Differential Protein Expression Analysis: Compare protein abundance between treated and untreated cells, or between different cell types (e.g., healthy vs. diseased).
-
Analysis of Post-Translational Modifications (PTMs): Quantify changes in phosphorylation, ubiquitination, and other modifications.
-
Protein-Protein Interaction Studies: Identify and quantify changes in protein complexes under different conditions.
-
Pulse-SILAC for Protein Turnover Studies: Investigate the synthesis and degradation rates of proteins.
-
Drug Target Identification and Mechanism of Action Studies: Elucidate the molecular effects of drug candidates on the cellular proteome.
Experimental Workflow
The general workflow for a SILAC experiment using Fmoc-Pro-OH-1-¹³C involves several key stages, from cell culture to data analysis.
Caption: General SILAC experimental workflow.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Metabolic Labeling
-
Cell Line Selection: Choose a cell line that is auxotrophic for proline. If the cell line is not auxotrophic, proline-free media supplemented with the labeled and unlabeled proline must be used.
-
Media Preparation: Prepare two types of culture media:
-
Light Medium: Proline-free medium supplemented with standard ("light") Fmoc-Pro-OH.
-
Heavy Medium: Proline-free medium supplemented with Fmoc-Pro-OH-1-¹³C.
-
All other media components (e.g., dialyzed fetal bovine serum) should be identical for both conditions.
-
-
Cell Adaptation: Culture the cells for at least five to six cell doublings in the respective "light" and "heavy" media to ensure near-complete incorporation of the labeled amino acid.[6]
-
Experimental Treatment: Once labeling is complete, apply the experimental treatment (e.g., drug administration) to the "heavy" labeled cell population, while the "light" population serves as the control.
-
Cell Harvesting: After the treatment period, harvest both cell populations.
Protocol 2: Sample Preparation for Mass Spectrometry
-
Cell Lysis: Lyse the "light" and "heavy" cell pellets separately using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Mixing of Lysates: Combine equal amounts of protein from the "light" and "heavy" lysates.[5]
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the combined protein mixture.
-
Reduce the protein disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins with a protease (e.g., trypsin) overnight at 37°C.
-
-
Peptide Cleanup and Fractionation:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
For complex proteomes, consider peptide fractionation using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to improve proteome coverage.
-
Protocol 3: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹³C label.
-
Database Searching: Use a suitable search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides from the MS/MS spectra by searching against a protein database.
-
Protein Quantification: The software will calculate the ratio of the signal intensities of the "heavy" and "light" peptide pairs to determine the relative abundance of the identified proteins.
Data Presentation
Quantitative data from a SILAC experiment is typically presented in a table format, highlighting the protein identification, quantification ratios, and statistical significance.
| Protein Accession | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.001 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.95 | Unchanged |
| Q06609 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.45 | 0.005 | Downregulated |
| P11021 | HSPA8 | Heat shock cognate 71 kDa protein | 1.10 | 0.88 | Unchanged |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 3.12 | <0.001 | Upregulated |
This table represents example data and is not from a specific experiment using Fmoc-Pro-OH-1-¹³C.
Signaling Pathway Analysis
SILAC proteomics can provide quantitative data on how a specific signaling pathway is altered in response to a stimulus. For example, in a hypothetical drug treatment study targeting a cancer-related pathway, SILAC can reveal which proteins in the pathway are up- or downregulated.
Caption: Hypothetical drug-targeted signaling pathway.
This diagram illustrates how Drug X inhibits a receptor, leading to the downregulation of downstream kinases (red nodes) and the upregulation of a transcription factor (green node) that regulates cell proliferation. The H/L ratios obtained from the SILAC experiment provide quantitative evidence for these changes.
Conclusion
The use of Fmoc-Pro-OH-1-¹³C in a SILAC workflow provides a robust method for quantitative proteomics. By enabling the precise comparison of protein abundance between different cellular states, this technique is invaluable for fundamental research and for various stages of drug development, from target identification to mechanism of action studies. Careful experimental design and execution are critical for obtaining high-quality, reproducible data.
References
- 1. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable Isotope Labeling by Amino Acids in Cell Culture for Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 3. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties of 13C-substituted arginine in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Incorporating ¹³C Labeled Proline into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of peptides with carbon-13 (¹³C) is a powerful technique in biological and pharmaceutical research. Incorporating ¹³C-labeled amino acids, such as proline, into peptides enables detailed structural and functional studies by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Proline's unique cyclic structure plays a critical role in protein folding and molecular recognition, and proline-rich motifs are frequently involved in protein-protein interactions within signaling pathways.[1][2] This application note provides detailed protocols for the incorporation of ¹³C-labeled proline into peptides using two common methodologies: Solid-Phase Peptide Synthesis (SPPS) and Cell-Free Protein Synthesis (CFPS).
The ability to introduce ¹³C isotopes at specific proline residues allows researchers to probe the conformation of peptides and their binding interfaces with target proteins, providing valuable insights for drug design and development.[3][4][5] Furthermore, tracing the metabolic fate of ¹³C-labeled proline can elucidate the metabolic communication between different cell types.[6]
Data Presentation
The choice of method for incorporating ¹³C-labeled proline will depend on the specific research goals, including the desired peptide length, complexity, and yield. Below is a summary of typical quantitative data associated with each method.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Cell-Free Protein Synthesis (CFPS) |
| Incorporation Efficiency | >99% per coupling step | >70% to >95% |
| Isotopic Enrichment | Dependent on the purity of the labeled amino acid (typically >98%) | High, can be modulated by the concentration of labeled amino acid |
| Peptide Length | Typically up to 50 amino acids | Full-length proteins and large peptides |
| Yield | Milligram to gram scale | Microgram to milligram scale |
| Post-Translational Modifications | Not inherently supported | Can be supported depending on the cell extract used |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-Proline Labeled Peptide
This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a peptide containing a ¹³C-labeled proline residue.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-L-Proline-¹³C (or other ¹³C-labeled Fmoc-Proline)
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Methodology:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Coupling (for ¹³C-Proline and other amino acids):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (e.g., Fmoc-L-Proline-¹³C) and 4 equivalents of OxymaPure in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
To monitor coupling completion, perform a qualitative ninhydrin (Kaiser) test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass of the purified peptide by mass spectrometry.
-
Protocol 2: Cell-Free Protein Synthesis (CFPS) for ¹³C-Proline Incorporation
This protocol provides a general method for expressing a peptide or small protein with incorporated ¹³C-proline using an E. coli S30 extract-based CFPS system.
Materials:
-
E. coli S30 cell extract
-
DNA template (plasmid or linear) encoding the target peptide with a suitable promoter (e.g., T7)
-
Amino acid mixture lacking proline
-
L-Proline-¹³C
-
Energy source solution (e.g., ATP, GTP, creatine phosphate)
-
Creatine kinase
-
Buffer solution (e.g., HEPES-KOH, potassium glutamate, magnesium acetate)
-
T7 RNA polymerase
-
RNase inhibitor
-
Nuclease-free water
Methodology:
-
Reaction Mixture Preparation: On ice, combine the following components in a nuclease-free microcentrifuge tube. The final volume can be scaled as needed (example for a 25 µL reaction):
-
S30 extract: 30-40% of final volume
-
Buffer solution: to recommended final concentration
-
Energy source solution: to recommended final concentration
-
Creatine kinase: to recommended final concentration
-
Amino acid mixture (minus proline): to recommended final concentration
-
L-Proline-¹³C: 0.5-2 mM final concentration
-
T7 RNA polymerase: 10-20 units
-
RNase inhibitor: 20 units
-
DNA template: 5-10 nM final concentration
-
Nuclease-free water: to final volume
-
-
Incubation: Gently mix the reaction and incubate at 30-37°C for 2-4 hours. For higher yields, a continuous exchange cell-free (CECF) system can be employed.
-
Protein/Peptide Purification:
-
If the target peptide is tagged (e.g., with a His-tag), purify using affinity chromatography (e.g., Ni-NTA).
-
Alternatively, purify the peptide using size-exclusion chromatography or RP-HPLC.
-
-
Analysis of Incorporation:
-
Analyze the purified peptide by SDS-PAGE to confirm expression.
-
Determine the extent of ¹³C-proline incorporation using mass spectrometry by comparing the mass of the labeled peptide to its unlabeled counterpart.
-
For structural studies, analyze the labeled peptide by NMR spectroscopy.
-
Visualizations
Experimental Workflows
Signaling Pathway Example
Proline-rich motifs in peptides are known to be recognition sites for SH3 domains in various signaling proteins. The incorporation of ¹³C-proline can be used to study the conformational changes in the peptide upon binding to its target protein, which is crucial for signal transduction.
References
- 1. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iscrm.uw.edu [iscrm.uw.edu]
Fmoc-Pro-OH-1-13C use in SILAC (Stable Isotope Labeling by Amino acids in Cell culture)
Introduction to SILAC and the Role of Labeled Proline
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[1][2] The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into all newly synthesized proteins.[2][3] By comparing the mass spectra of "heavy" and "light" (unlabeled) protein populations, researchers can accurately quantify differences in protein abundance between different cell states.[2]
A significant challenge in SILAC is the metabolic conversion of certain amino acids, which can compromise quantitative accuracy.[1][4] One of the most common and problematic conversions is that of arginine to proline.[1][5][6] This conversion in cells with high arginase activity leads to the appearance of "heavy" proline in proteins, splitting the isotopic signal and complicating data analysis.[5][6]
While the query specifically mentioned Fmoc-Pro-OH-1-13C , it is important for researchers to note that this compound is an N-terminally protected amino acid derivative primarily used for in vitro solid-phase peptide synthesis.[7][8] The Fmoc protecting group is not suitable for direct use in cell culture for metabolic labeling as it can be cytotoxic and would interfere with protein synthesis. The correct reagent for in-cell labeling is a non-protected, stable isotope-labeled L-proline, such as ¹³C₅-L-proline or ¹³C₆,¹⁵N₁-L-proline.
This document provides detailed application notes and protocols for the proper use of stable isotope-labeled L-proline in SILAC experiments to both prevent arginine-to-proline conversion and for direct quantitative analysis of proline-containing proteins.
Application Note 1: Prevention of Arginine-to-Proline Conversion
The Problem: In many cell lines, particularly stem cells, the essential amino acid arginine can be metabolized into the non-essential amino acid proline.[5][6] When conducting a SILAC experiment using "heavy" arginine (e.g., ¹³C₆-L-arginine), this metabolic conversion results in the unintended incorporation of "heavy" proline into the proteome. This artifact skews the mass-to-charge (m/z) ratios of proline-containing peptides, leading to inaccurate protein quantification.[5][6][9] This can affect up to half of all peptides in a typical proteomics experiment.[5][6]
The Solution: Supplementing the SILAC culture medium with an excess of unlabeled ("light") L-proline effectively inhibits the enzymatic pathway responsible for converting arginine to proline.[5][6] By providing a surplus of proline in the media, the cell's metabolic machinery preferentially uses this exogenous proline for protein synthesis, rendering the conversion of labeled arginine undetectable.[5][6]
Key Advantages of Proline Supplementation:
-
Accurate Quantification: Prevents the splitting of isotopic signals for proline-containing peptides, ensuring reliable quantitative data.[5][6]
-
Simplified Data Analysis: Eliminates the need for complex bioinformatic corrections to account for amino acid conversion.[4]
-
Broad Applicability: Effective across a wide range of cell lines, including those with high rates of arginine-to-proline conversion like embryonic stem cells.[5][6]
-
No Impact on Labeling Efficiency: Studies have shown that proline supplementation does not interfere with the incorporation of the primary SILAC labels (arginine and lysine).[5][6]
Quantitative Data Presentation
The following table summarizes the effect of L-proline supplementation on the prevention of ¹³C₆-Arginine to labeled-proline conversion in HeLa cells. Data is based on findings from studies investigating this phenomenon.
| L-Proline Concentration (mg/L) | Relative Intensity of Converted Proline Peptide Ion | Labeling Efficiency of ¹³C₆-Arginine | Notes |
| 0 | High / Prevalent | >95% | Significant conversion observed, complicating quantification.[5][9] |
| 50 | Reduced | >95% | Conversion is still detectable but at a lower level. |
| 100 | Low | >95% | Conversion is significantly reduced. |
| 200 | Undetectable | >95% | Complete prevention of conversion is achieved. [5][6][9] |
| 400 | Undetectable | >95% | No further improvement over 200 mg/L. |
| 800 | Undetectable | >95% | No further improvement over 200 mg/L.[9] |
Experimental Protocol: SILAC with Proline Supplementation to Prevent Arginine Conversion
This protocol describes the setup of a standard two-condition SILAC experiment ("light" vs. "heavy") with the addition of unlabeled L-proline to both media to prevent arginine-to-proline conversion.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T, ESCs)
-
SILAC-grade DMEM or RPMI-1640 medium lacking L-arginine, L-lysine, and L-proline
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-arginine (¹²C₆) and L-lysine (¹²C₆)
-
"Heavy" L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆,¹⁵N₂)
-
Unlabeled L-proline
-
Standard cell culture reagents (e.g., penicillin-streptomycin, glutamine)
-
Mass spectrometer and LC system
Procedure:
-
Media Preparation:
-
Light Medium: Prepare SILAC medium by adding "light" L-arginine and L-lysine to their normal physiological concentrations. Add unlabeled L-proline to a final concentration of 200 mg/L.[5][6][9] Supplement with dFBS and other necessary reagents.
-
Heavy Medium: Prepare SILAC medium by adding "heavy" L-arginine and L-lysine to the same concentrations as the light medium. Add unlabeled L-proline to a final concentration of 200 mg/L.[5][6][9] Supplement with dFBS and other necessary reagents.
-
-
Cell Culture and Labeling:
-
Split the cell population into two separate flasks.
-
Culture one population in the "Light Medium" and the other in the "Heavy Medium".
-
Passage the cells for at least five cell doublings to ensure complete incorporation of the labeled amino acids.[2] This typically takes 10-14 days.
-
-
Experimental Treatment:
-
Once labeling is complete (>97% incorporation), apply the experimental treatment to the "heavy" labeled cells (e.g., drug treatment, growth factor stimulation) while the "light" labeled cells serve as the control.
-
-
Sample Harvesting and Mixing:
-
Harvest both "light" and "heavy" cell populations.
-
Count the cells from each population and mix them in a 1:1 ratio.
-
-
Protein Extraction, Digestion, and Mass Spectrometry:
-
Lyse the mixed cell pellet and extract the proteins.
-
Digest the proteins into peptides using a protease such as trypsin.
-
Analyze the resulting peptide mixture using LC-MS/MS.
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs.
-
The ratio of the intensities of the heavy and light peptides corresponds to the relative abundance of the protein between the two conditions.
-
Workflow Diagram
Application Note 2: Direct SILAC Labeling with Isotopically Labeled Proline
Beyond preventing conversion artifacts, stable isotope-labeled L-proline can be used as the primary labeling agent in SILAC experiments. This approach is particularly useful for studying proteins that are rich in proline residues or for investigating biological systems where proline metabolism is of interest.
Rationale: By using "heavy" proline in the SILAC medium (in addition to or instead of arginine and lysine), researchers can directly quantify changes in the abundance of proline-containing peptides. This can provide a complementary dataset to standard Arg/Lys labeling and may offer unique insights into specific protein classes.
Potential Applications:
-
Collagen and Extracellular Matrix Dynamics: Collagens are exceptionally rich in proline and hydroxyproline (a post-translationally modified form of proline). Proline-based SILAC is ideal for studying the turnover and remodeling of the extracellular matrix.
-
Proline-Rich Domains: Analysis of proteins containing proline-rich motifs, which are often involved in protein-protein interactions.
-
Metabolic Flux Analysis: Tracing the metabolic fate of proline in cellular pathways.
Experimental Protocol: Proline-centric SILAC
This protocol outlines a SILAC experiment using ¹³C₅-L-proline as the "heavy" label.
Materials:
-
SILAC-grade medium lacking L-proline
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-proline (¹²C₅)
-
"Heavy" L-proline (e.g., ¹³C₅)
-
Standard SILAC amino acids (arginine, lysine) if performing a triple-labeling experiment.
-
Other reagents as listed in the previous protocol.
Procedure:
-
Media Preparation:
-
Light Medium: Prepare SILAC medium with normal concentrations of all amino acids, including "light" L-proline.
-
Heavy Medium: Prepare SILAC medium, but substitute the "light" L-proline with "heavy" L-proline at the same concentration.
-
-
Cell Culture and Labeling:
-
Culture two cell populations in the respective "light" and "heavy" proline media for at least five cell doublings to achieve full incorporation.
-
-
Experimental Treatment, Harvesting, and Processing:
-
Follow steps 3-6 from the "SILAC with Proline Supplementation" protocol.
-
-
Data Analysis Considerations:
-
The mass shift for peptides will depend on the number of proline residues they contain.
-
Database search parameters must be configured to account for the variable mass modification on proline.
-
This method will only quantify proline-containing peptides.
-
Metabolic Pathway Diagram
The following diagram illustrates the metabolic conversion of arginine to proline, which is blocked by the supplementation of excess proline in the SILAC medium.
References
- 1. chempep.com [chempep.com]
- 2. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Spectroscopy of Peptides with ¹³C-Labeled Proline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed characterization of peptides containing ¹³C-labeled proline residues. Proline's unique cyclic structure and its propensity to adopt both cis and trans conformations at the X-Pro peptide bond play crucial roles in peptide and protein structure, folding, and function. ¹³C isotopic labeling of proline enhances the sensitivity and resolution of NMR experiments, enabling precise investigation of these structural features.
Introduction to ¹³C-Proline NMR
The incorporation of ¹³C isotopes into proline residues offers a powerful handle for NMR spectroscopy. The large chemical shift dispersion of ¹³C nuclei provides better resolution compared to proton NMR, especially in complex peptide systems.[1] Furthermore, specific labeling of proline allows for the targeted study of its conformation without spectral overlap from other residues. The key application of ¹³C-proline NMR lies in the unambiguous determination of the cis/trans isomerization state of the X-Pro peptide bond, which is a critical determinant of peptide backbone conformation.
Key Applications
-
Determination of Cis/Trans Isomerization: The chemical shifts of proline's β-carbon (Cβ) and γ-carbon (Cγ) are highly sensitive to the conformation of the peptide bond. A significant difference between the ¹³Cβ and ¹³Cγ chemical shifts is a reliable indicator of the cis or trans isomer.[2][3][4]
-
Structural Analysis of Proline-Rich Regions: Peptides with multiple proline residues, such as polyproline helices, can be challenging to analyze with standard proton-based NMR due to the lack of amide protons and significant signal overlap. ¹³C-detected NMR experiments are instrumental in assigning resonances and determining the structure of these regions.
-
Studying Proline Ring Pucker: The conformation of the five-membered pyrrolidine ring of proline, known as ring pucker, can also be investigated using ¹³C NMR relaxation studies.[5]
-
Monitoring Protein-Peptide Interactions: ¹³C-labeled proline can serve as a sensitive probe to monitor conformational changes upon binding of a peptide to a protein or other biomolecules.[6]
Data Presentation: Proline ¹³C Chemical Shifts
The most significant diagnostic for proline isomerization is the difference in chemical shifts between Cβ and Cγ (Δδβγ). The following table summarizes typical ¹³C chemical shifts for proline in cis and trans conformations.
| Proline Carbon | trans Conformation (ppm) | cis Conformation (ppm) | Δδβγ (ppm) | Key Observations |
| Cα | ~61.6 | ~61.3 | - | Minor difference between isomers.[7] |
| Cβ | ~30.6 | ~33.1 | trans: ~4.5 - 6.0 | The downfield shift of Cβ in the cis form is a key indicator.[2][4][7][8] |
| Cγ | ~25.5 | ~23.2 | cis: ~9.0 - 12.8 | The upfield shift of Cγ in the cis form is also a key indicator.[2][4][7][8] |
| Cδ | ~48.2 | ~48.8 | - | Minor difference between isomers.[7] |
| C' (carbonyl) | ~175.2 | ~175.2 | - | Generally insensitive to isomerization.[7] |
Note: Absolute chemical shifts can vary depending on the solvent, temperature, pH, and neighboring amino acid residues. The Δδβγ value is a more robust indicator of the isomeric state.[8][9] A Δδβγ of > 8 ppm is characteristic of a cis X-Pro bond, while a value < 6 ppm indicates a trans conformation.[4]
Experimental Protocols
Sample Preparation for ¹³C-Labeled Peptides
Proper sample preparation is critical for obtaining high-quality NMR data.
a. Peptide Synthesis and Labeling:
-
¹³C-labeled L-proline can be incorporated during solid-phase peptide synthesis (SPPS). Commercially available Fmoc-L-Pro-(¹³C₅, ⁹⁹%; ¹⁵N, ⁹⁹%)-OH or similar protected amino acids can be used.
-
For expression in bacterial systems, ¹³C-labeled glucose or glycerol can be used as the sole carbon source in the growth media to achieve uniform or selective labeling.[10]
b. Sample Conditions:
-
Concentration: For solution NMR, peptide concentrations of 1-5 mM are typical.[11] For solid-state NMR, several milligrams of purified peptide are required.
-
Solvent: The peptide should be dissolved in a suitable deuterated solvent (e.g., D₂O, or organic solvents like deuterated methanol or acetonitrile for hydrophobic peptides). For aqueous samples, 90% H₂O/10% D₂O is commonly used to observe exchangeable amide protons, though for proline-focused experiments, D₂O is often sufficient.
-
Buffer and pH: A buffer system should be used to maintain a stable pH. The choice of buffer and pH will depend on the peptide's stability and the experimental goals.
-
Additives: For some peptides, the addition of salts or detergents may be necessary to improve solubility and spectral quality.[12]
-
Purity: The peptide sample should be of high purity (>95%) to avoid interference from impurities.
NMR Data Acquisition: Key Experiments
a. 1D ¹³C NMR:
-
Purpose: A simple and quick method to get an initial overview of the ¹³C-labeled proline signals. The presence of distinct Cβ and Cγ signals can suggest the presence of cis/trans isomers.
-
Protocol:
-
Tune and match the ¹³C channel of the NMR probe.
-
Acquire a standard 1D ¹³C spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of proline carbon resonances (approx. 20-70 ppm for aliphatic carbons and ~175 ppm for the carbonyl).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, which will depend on the sample concentration.
-
b. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate the proline carbons with their attached protons, aiding in the assignment of the proline spin system.
-
Protocol:
-
Use a standard gradient-enhanced ¹H-¹³C HSQC pulse sequence.
-
Set the ¹H spectral width to cover all proton resonances and the ¹³C spectral width to focus on the proline aliphatic region (e.g., 20-70 ppm).
-
Optimize the number of increments in the indirect (¹³C) dimension to achieve the desired resolution.
-
Process the data with appropriate window functions and perform baseline correction.
-
c. 2D ¹³C-¹³C COSY or TOCSY (Correlation Spectroscopy / Total Correlation Spectroscopy):
-
Purpose: To establish through-bond connectivities between the carbons of the proline ring. This is particularly useful for confirming assignments in uniformly ¹³C-labeled proline.
-
Protocol:
-
Use a standard 2D ¹³C-¹³C COSY or TOCSY pulse sequence.
-
Set the spectral widths in both dimensions to cover the proline carbon chemical shift range.
-
The mixing time in the TOCSY experiment can be varied to optimize correlations to carbons further down the spin system.
-
d. 3D ¹³C-edited NOESY-HSQC (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify through-space proximities between proline protons and other protons in the peptide, providing crucial distance restraints for 3D structure determination. The NOE patterns between the proline Hα/Hδ protons and the Hα of the preceding residue are diagnostic of the cis or trans conformation.
-
Protocol:
-
Acquire a 3D ¹³C-edited NOESY-HSQC spectrum.
-
The NOESY mixing time should be optimized (typically 100-200 ms) to observe the desired cross-peaks.
-
The spectral widths and resolution in each dimension should be set to adequately resolve the signals.
-
Trans X-Pro bonds show strong NOEs between the Pro Hδ protons and the preceding residue's Hα proton.
-
Cis X-Pro bonds exhibit strong NOEs between the Pro Hα proton and the preceding residue's Hα proton.[7]
-
e. ¹³C-Detected Experiments for Proline Assignment (e.g., (H)CCC(CO)N, CON-IPAP):
-
Purpose: These experiments are powerful for the sequential assignment of proline residues, especially in proline-rich or intrinsically disordered peptides. They correlate the carbons of one residue with the nitrogen and carbonyl carbon of the preceding residue.[1] The CON-IPAP experiment is particularly advantageous as it provides signals for proline residues which are often missing in ¹H-¹⁵N HSQC spectra.[6]
-
Protocol:
-
These are advanced experiments requiring a spectrometer equipped for ¹³C-detection and specific pulse sequences.
-
The experimental parameters, including evolution times and decoupling schemes, need to be carefully optimized based on the specific pulse sequence and the peptide being studied.
-
These experiments are typically performed on uniformly ¹³C, ¹⁵N-labeled samples.
-
Visualizations
Experimental Workflow for ¹³C-Proline Peptide Analysis
Caption: Workflow for NMR analysis of ¹³C-proline peptides.
Logic for Determining Proline Isomerization State
Caption: Logic for cis/trans determination using Δδβγ.
Conclusion
NMR spectroscopy of peptides containing ¹³C-labeled proline is a powerful technique for detailed structural and conformational analysis. By leveraging the sensitivity of proline's ¹³C chemical shifts to the local environment, particularly the cis/trans isomerization of the X-Pro peptide bond, researchers can gain valuable insights into peptide structure, dynamics, and interactions. The protocols and data presented here provide a solid foundation for designing and executing NMR experiments to elucidate the critical role of proline in peptide and protein systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 13C multiplet nuclear magnetic resonance relaxation-derived ring puckering and backbone dynamics in proline-containing glycine-based peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping protein-protein interaction by 13C'-detected heteronuclear NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino Acids: Proline [imserc.northwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meihonglab.com [meihonglab.com]
- 11. nmr-bio.com [nmr-bio.com]
- 12. chem.uzh.ch [chem.uzh.ch]
Troubleshooting & Optimization
Technical Support Center: Overcoming Aggregation in Peptides Containing Fmoc-Pro-OH-1-13C
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering aggregation issues during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-Pro-OH-1-13C.
Frequently Asked Questions (FAQs)
Q1: Is the 13C isotope in this compound the cause of peptide aggregation?
A1: It is highly unlikely that the single 13C isotope at the C1 position of the proline residue is the direct cause of peptide aggregation. The chemical properties of an amino acid are primarily determined by its side chain and backbone structure, and a single neutron difference in the nucleus does not significantly alter its reactivity or physical properties in the context of peptide synthesis and aggregation. Aggregation is more commonly associated with the overall peptide sequence, hydrophobicity, and the formation of secondary structures like beta-sheets.[1]
Q2: Why is my peptide containing this compound aggregating?
A2: Peptide aggregation during SPPS is a common challenge driven by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures on the resin.[1] While proline itself is known to disrupt the formation of beta-sheets, certain sequences, particularly hydrophobic ones, can still be prone to aggregation.[1][2] The aggregation can lead to incomplete deprotection and coupling reactions, resulting in lower yields and purity.[1]
Q3: What are the initial signs of peptide aggregation on the resin?
A3: A key indicator of aggregation is the shrinking of the resin beads. You may also observe a failure of the resin to swell properly.[1] During synthesis, you might notice slow or incomplete Fmoc deprotection (e.g., the resin remains blue after extended piperidine treatment) and poor coupling efficiency, which can be confirmed by a positive Kaiser test after a coupling step.
Q4: Can the position of proline in the peptide sequence influence aggregation?
A4: Yes, the position of proline can be a factor. While proline is a known β-sheet breaker, having it at certain positions might not be sufficient to prevent aggregation in a long or hydrophobic peptide. However, diketopiperazine formation, a common side reaction, is more prevalent when proline is one of the first two amino acids in the sequence.[1] This side reaction can reduce the yield of the desired peptide.
Troubleshooting Guide
Issue 1: Incomplete Fmoc Deprotection
If you observe that the Fmoc deprotection step is slow or incomplete, it could be a sign of aggregation shielding the Fmoc groups.
| Strategy | Detailed Protocol/Recommendation | Rationale |
| Switch to a stronger base | Replace the standard 20% piperidine in DMF with a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU/2% piperidine in DMF.[3] | DBU is a stronger, non-nucleophilic base that can enhance the rate of Fmoc removal, especially for sterically hindered or aggregated sequences.[3] |
| Increase temperature | Perform the deprotection step at an elevated temperature (e.g., 35-40°C). | Increased temperature can help disrupt secondary structures and improve reagent diffusion. |
| Add chaotropic salts | Incorporate chaotropic salts like LiCl (0.5 M) into the deprotection solution. | These salts disrupt hydrogen bonding networks that contribute to aggregation. |
Issue 2: Incomplete Coupling to or after the Proline Residue
Proline's secondary amine makes it less reactive than primary amines of other amino acids, which can lead to incomplete coupling.[4] Aggregation can further exacerbate this issue.
| Strategy | Detailed Protocol/Recommendation | Rationale |
| Double Coupling | After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid.[4] | This increases the reaction time and drives the coupling to completion, which is particularly useful for difficult couplings like the one following a proline residue.[4] |
| Use a more potent coupling reagent | Switch to a uronium/aminium-based coupling reagent such as HATU, HCTU, or PyBOP.[5] | These reagents are highly reactive and can improve coupling efficiency for sterically hindered or aggregation-prone sequences.[5] |
| Increase Reagent Concentration | Increase the concentration of the amino acid and coupling reagents to 0.5 M.[4] | Higher concentrations can increase the probability of successful molecular interactions.[4] |
| Microwave-Assisted Synthesis | Utilize a microwave peptide synthesizer. | Microwave energy can accelerate coupling reactions and help to break up aggregates, reducing reaction times and minimizing side reactions.[5] |
Issue 3: General Aggregation Throughout the Synthesis
If you suspect aggregation is a persistent issue with your peptide sequence, several general strategies can be employed.
| Strategy | Detailed Protocol/Recommendation | Rationale |
| Change the Solvent System | Replace DMF with N-Methyl-2-pyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO) to your solvents.[1][5] A mixture of DCM/DMF/NMP (1:1:1) can also be effective. | These solvents are better at disrupting hydrogen bonds and solvating the growing peptide chain, thus preventing aggregation.[1][5] |
| Incorporate Backbone Protection | Introduce a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid every 6-7 residues.[1] | These groups on the alpha-nitrogen physically prevent the hydrogen bonding that leads to aggregation.[1] |
| Utilize Pseudoproline Dipeptides | If your sequence contains Ser or Thr, consider replacing a dipeptide unit (e.g., Xaa-Ser) with a corresponding pseudoproline dipeptide.[1][6][7] | Pseudoprolines mimic the structure-disrupting properties of proline and are highly effective at preventing aggregation.[1][6][7] The native Ser or Thr residue is regenerated during the final TFA cleavage.[1] |
| Sonication | Apply sonication during the coupling and/or deprotection steps.[1] | The mechanical energy from sonication can help to break up resin clumps and aggregated peptide chains.[1] |
| Choose an Appropriate Resin | Use a resin with good swelling properties, such as a PEG-based resin (e.g., NovaPEG, ChemMatrix).[7] | Better swelling allows for improved reagent access to the growing peptide chain. |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HCTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
Protocol 2: HATU Coupling for Difficult Sequences
-
Follow steps 1-3 from the standard protocol.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the amino acid solution and vortex for 1 minute.
-
Add the activated solution to the resin and react for 2-4 hours.
-
-
Follow steps 5-6 from the standard protocol.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. Proline inhibits aggregation during protein refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chempep.com [chempep.com]
Technical Support Center: Troubleshooting Fmoc-Pro-OH-1-¹³C Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of Fmoc-Pro-OH-1-¹³C during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: Incomplete or Failed Coupling of Fmoc-Pro-OH-1-¹³C
The unique secondary amine structure of proline within its pyrrolidine ring presents significant steric hindrance, which can impede coupling reactions.[1][2] This issue is often compounded by the sequence of the peptide being synthesized.
Initial Checks & Troubleshooting Steps:
-
Confirm Reagent Quality: Ensure the Fmoc-Pro-OH-1-¹³C, coupling reagents, and solvents are of high purity and not degraded. Impure reagents can significantly disrupt coupling reactions.[3]
-
Optimize Resin Swelling: Proper swelling of the resin is crucial for efficient coupling. Pre-swell the resin in a suitable solvent like Dichloromethane (DCM) for at least 30 minutes before the coupling step.[3]
-
Verify Deprotection: Incomplete removal of the Fmoc group from the preceding amino acid will prevent coupling. While the Kaiser test is a common method for detecting free primary amines, it is unreliable for the secondary amine of proline.[4][5]
Advanced Troubleshooting Strategies:
If initial checks do not resolve the issue, consider the following advanced strategies:
-
Employ a Stronger Coupling Reagent: For difficult couplings involving sterically hindered amino acids like proline, standard coupling reagents may not be sufficient. Consider using more potent activating agents such as HATU, HBTU, or PyBOP.[6]
-
Implement a Double Coupling Strategy: Repeating the coupling step with fresh reagents is a highly effective method to drive the reaction to completion.[7][8] This is particularly recommended for proline residues and the amino acid immediately following proline.[7]
-
Increase Reagent Concentration and Equivalents: Using a higher concentration of the amino acid and coupling reagents can increase the reaction rate.[7] Additionally, increasing the equivalents of the reagents can help overcome steric hindrance.[8]
-
Extend Coupling Time: While not always the most effective solution on its own, extending the reaction time can improve coupling efficiency in some cases.[8]
-
Consider Solvent Choice: The choice of solvent can impact the swelling of the peptide-resin and the accessibility of reactive sites. While DMF is commonly used, a mixture of DCM and DMF can sometimes be beneficial.[6]
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Fmoc-Pro-OH often difficult?
The primary reason for difficult proline coupling lies in its unique structure. Proline is a secondary amino acid where the side chain is cyclized back onto the alpha-amino group, forming a rigid pyrrolidine ring. This structure creates significant steric hindrance around the nitrogen atom, making it less accessible for the incoming activated carboxyl group of the next amino acid.
Q2: Will the ¹³C label at the C1 position of Fmoc-Pro-OH affect the coupling reaction?
The presence of a ¹³C isotope at the carboxyl carbon is not expected to have a significant impact on the chemical reactivity or the rate of the coupling reaction. The kinetic isotope effect for ¹³C in amide bond formation is generally very small and unlikely to be a noticeable factor in the overall efficiency of the peptide synthesis.[8][9] Any difficulties encountered are almost certainly due to the inherent challenges of proline coupling itself.
Q3: The Kaiser test is negative after attempting to couple Fmoc-Pro-OH. Does this mean the coupling was successful?
No. The Kaiser test is specific for primary amines and will give a false negative result for proline, which is a secondary amine.[4][5] To accurately assess the completion of proline coupling, it is essential to use an alternative method like the Isatin Test.[4][5]
Q4: What are the common side reactions associated with proline coupling and how can they be minimized?
A common side reaction, particularly when proline is at the C-terminus of a dipeptide attached to a benzyl alcohol-based linker (like Wang resin), is diketopiperazine formation .[2] This intramolecular cyclization leads to the cleavage of the dipeptide from the resin, resulting in a lower yield of the desired peptide.
Mitigation Strategies:
-
Use Sterically Hindered Resins: Employing trityl-based resins (e.g., 2-chlorotrityl chloride resin) can significantly reduce diketopiperazine formation due to the bulkiness of the linker.[2]
-
Couple a Dipeptide: Instead of coupling single amino acids, using a pre-formed Fmoc-dipeptide can bypass the susceptible stage for diketopiperazine formation.[1]
Q5: What is the recommended protocol for the Isatin test?
The Isatin test is a reliable colorimetric assay to detect the presence of N-terminal proline on the resin.
Isatin Test Protocol:
-
Reagents:
-
Solution A: 2 g of isatin in 60 mL of benzyl alcohol. Stir for 2 hours at room temperature and filter.
-
Solution B: 2.5 g of Boc-Phe-OH in the filtrate from Solution A.
-
-
Procedure:
-
Place a small sample of the resin (a few beads) in a test tube.
-
Add 2-3 drops of the final isatin test solution (Solution B).
-
Heat the test tube at 100°C for 5-10 minutes.
-
-
Result:
-
Blue beads: Indicate the presence of a free N-terminal proline, signifying an incomplete coupling.
-
Yellow/Orange beads: Indicate the absence of a free N-terminal proline, suggesting a successful coupling.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Fmoc-Amino Acids
| Coupling Reagent | Description | Advantages | Disadvantages |
| DIC/HOBt | A carbodiimide-based coupling method. | Cost-effective, widely used. | Can lead to racemization, especially with sensitive amino acids. The byproduct, diisopropylurea, can be difficult to remove.[6][10] |
| HBTU/TBTU | Aminium/Uronium salt-based reagents. | Fast and efficient coupling with low racemization when HOBt is added.[6] | Can cause guanidinylation of the N-terminus if used in excess. |
| HATU | A more reactive aminium salt containing HOAt. | Faster than HBTU with less epimerization. Preferred for rapid and difficult couplings.[6] | More expensive than HBTU. Can also cause guanidinylation if used in excess. |
| PyBOP | A phosphonium salt-based reagent. | High coupling efficiency, particularly for hindered amino acids. Does not cause guanidinylation. | Can be more expensive than aminium-based reagents. |
Experimental Protocols
Protocol 1: Standard DIC/HOBt Coupling
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Dissolve 3 equivalents of Fmoc-Pro-OH-1-¹³C and 3 equivalents of HOBt in a minimal amount of DMF.
-
Add the amino acid/HOBt solution to the resin.
-
Add 3 equivalents of DIC to the reaction vessel.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin with DMF.
-
Perform an Isatin test to check for completion of the coupling. If the test is positive (blue beads), consider a second coupling.
Protocol 2: HATU Coupling for Difficult Sequences
-
Swell the resin and perform Fmoc deprotection as described in Protocol 1.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve 3 equivalents of Fmoc-Pro-OH-1-¹³C and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of a non-nucleophilic base, such as DIPEA or 2,4,6-collidine, to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF.
-
Perform an Isatin test to confirm complete coupling.
Protocol 3: Double Coupling Strategy
-
Perform the first coupling reaction following either Protocol 1 or Protocol 2.
-
After the initial coupling time, wash the resin thoroughly with DMF.
-
Repeat the coupling step using a fresh solution of activated Fmoc-Pro-OH-1-¹³C.
-
Allow the second coupling to proceed for the same duration as the first.
-
Wash the resin extensively with DMF.
-
Perform an Isatin test to verify the completeness of the reaction.
Visualizations
Caption: Troubleshooting workflow for incomplete Fmoc-Pro-OH coupling.
Caption: Logical flow of the Isatin test for detecting free proline.
References
- 1. chempep.com [chempep.com]
- 2. mesalabs.com [mesalabs.com]
- 3. Identification of Prolyl Hydroxylation Modifications in Mammalian Cell Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanochemical approach to access the proline–proline diketopiperazine framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. 13C Kinetic Isotope Effects on the Reaction of a Flavin Amine Oxidase Determined from Whole Molecule Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C kinetic isotope effects on the reaction of a flavin amine oxidase determined from whole molecule isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
Technical Support Center: Diketopiperazine (DKP) Formation in Peptides with C-terminal Proline
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting diketopiperazine (DKP) formation during the solid-phase peptide synthesis (SPPS) of peptides containing a C-terminal proline residue.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem in peptide synthesis?
A1: Diketopiperazine (DKP) formation is a common side reaction in SPPS that leads to the cleavage of the N-terminal dipeptide from the resin, resulting in a cyclic dipeptide byproduct and a truncated peptide sequence. This intramolecular cyclization is particularly prevalent when proline is the C-terminal or penultimate amino acid. The primary consequences of DKP formation are a significant reduction in the yield of the desired full-length peptide and the generation of impurities that can be difficult to remove during purification.[1][2][3]
Q2: Why are peptides with C-terminal proline so susceptible to DKP formation?
A2: The unique cyclic structure of proline restricts its phi (φ) angle, which can favor a cis-amide bond conformation between the first and second amino acids. This conformation brings the N-terminal amine in close proximity to the ester carbonyl group linking the dipeptide to the resin, thereby facilitating the intramolecular nucleophilic attack that leads to DKP formation.[4][5]
Q3: What are the main strategies to prevent DKP formation for C-terminal proline peptides?
A3: The most effective strategies focus on preventing the intramolecular cyclization reaction. These include:
-
Utilizing sterically hindered resins: Resins like 2-chlorotrityl chloride (2-CTC) create physical distance and steric hindrance that impede the N-terminal amine from attacking the resin linkage.[5][6]
-
Modifying Fmoc-deprotection conditions: Using milder bases or alternative solvent systems during the Fmoc-removal step can significantly reduce the rate of DKP formation.[5][7]
-
Employing dipeptide building blocks: Coupling a pre-synthesized Fmoc-Xaa-Pro-OH dipeptide bypasses the vulnerable dipeptide stage on the resin.[7][8]
-
Lowering the reaction temperature: Performing the Fmoc-deprotection and coupling steps at reduced temperatures can slow down the rate of DKP formation.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of the target peptide and presence of a major impurity peak corresponding to the DKP byproduct. | High rate of DKP formation at the dipeptide stage. | - Switch to a 2-chlorotrityl chloride (2-CTC) resin for the synthesis.[5]- For subsequent syntheses, consider using an Fmoc-Xaa-Pro-OH dipeptide for the first coupling step. |
| Significant peptide truncation observed after the second amino acid coupling. | DKP formation is occurring during the Fmoc-deprotection of the second amino acid. | - Modify the Fmoc-deprotection conditions. Instead of the standard 20% piperidine in DMF, use a milder cocktail such as 2% DBU and 5% piperazine in NMP.[5][9]- Perform the Fmoc-deprotection step at a lower temperature (e.g., 0-5 °C). |
| Even with 2-CTC resin, some DKP formation is still observed. | The Fmoc-deprotection conditions are still too harsh, or the time between deprotection and the next coupling is too long, allowing for DKP formation to occur. | - Ensure the modified Fmoc-deprotection conditions (e.g., 2% DBU/5% piperazine in NMP) are being used.[5][9]- Minimize the time the deprotected dipeptide remains on the resin before the next coupling step. Proceed immediately to the next amino acid coupling after Fmoc removal and washing. |
| Difficulty in synthesizing a long peptide with a C-terminal proline. | Cumulative effect of minor DKP formation at each cycle, or instability of the peptide-resin linkage over extended synthesis time. | - In addition to using 2-CTC resin and modified deprotection conditions, consider using a more stable Nα-protecting group for the first few amino acids if compatible with your overall strategy. The Bsmoc group has been shown to be more stable than Fmoc for peptides with a penultimate proline.[7] |
Quantitative Data on DKP Formation
The choice of Fmoc deprotection solution can have a significant impact on the extent of DKP formation. The following table summarizes the percentage of DKP formation observed for a model dipeptide (Fmoc-Cys(Trt)-Pro-OH) on 2-chlorotrityl resin under various Fmoc deprotection conditions.
| Fmoc Deprotection Solution | DKP Formation (%) |
| 20% Piperidine in DMF | 13.8% |
| 5% Piperidine in DMF | 12.2% |
| 20% Piperidine in Toluene | 11.7% |
| 5% Piperazine in DMF | < 4% |
| 5% Piperazine in NMP | < 4% |
| 2% DBU, 5% Piperazine in NMP | Significantly Reduced |
Data adapted from a study on a similar peptide sequence, demonstrating the trend of DKP formation with different reagents.[5][9]
Experimental Protocols
Protocol 1: Loading of Fmoc-Pro-OH onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is designed to minimize DKP formation from the outset by using a sterically hindered resin.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Pro-OH
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
Procedure:
-
Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Pro-OH (1.5 equivalents relative to the resin substitution) in anhydrous DCM. Add a minimal amount of DMF if necessary to fully dissolve the amino acid.
-
Add DIPEA (3.0 equivalents) to the Fmoc-Pro-OH solution.
-
Add the amino acid solution to the swollen resin and agitate gently for 1-2 hours at room temperature.
-
To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for 30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Protocol 2: Modified Fmoc-Deprotection for DKP-Sensitive Sequences
This protocol utilizes a milder deprotection cocktail to suppress DKP formation at the dipeptide stage.
Materials:
-
Peptide-resin (Fmoc-Xaa-Pro-Resin)
-
N-Methyl-2-pyrrolidone (NMP)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
Procedure:
-
Prepare the Fmoc-deprotection solution: 2% DBU (v/v) and 5% piperazine (w/v) in NMP.
-
Swell the peptide-resin in NMP.
-
Drain the NMP and add the deprotection solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time for 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with NMP (5-7 times) to remove all traces of the deprotection reagents.
-
Proceed immediately to the coupling of the next amino acid.
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Caption: Recommended workflow for preventing DKP formation in peptides with C-terminal proline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diketopiperazine Formation from FPGnK (n = 1 − 9) Peptides: Rates of Structural Rearrangements and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Fmac-Pro-OH-1-¹³C Coupling in SPPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of Fmoc-Pro-OH-1-¹³C in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
Q1: I am observing low coupling efficiency for Fmoc-Pro-OH-1-¹³C. What are the potential causes and how can I troubleshoot this?
Low coupling efficiency with proline residues, including the ¹³C-labeled variant, is a common challenge in SPPS. Proline is a secondary amine, which makes it less reactive than primary amines of other amino acids.[1] Additionally, the rigid pyrrolidine ring can cause steric hindrance.
Here is a systematic approach to troubleshooting:
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Solutions:
-
Verify Reagent Quality:
-
Fmoc-Pro-OH-1-¹³C Purity: Ensure the purity of your Fmoc-Pro-OH-1-¹³C is high (≥98% by HPLC) to avoid the presence of contaminants that can interfere with the coupling reaction.[2]
-
Solvents: Use fresh, anhydrous grade solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[3] Poor quality or wet solvents can significantly hinder coupling efficiency.
-
Coupling Reagents: Ensure your coupling reagents and activators (e.g., HBTU, HATU, DIC) have not degraded.
-
-
Optimize Coupling Protocol:
-
Double Coupling: After the initial coupling reaction, perform a second coupling with fresh reagents to drive the reaction to completion.[1][3][4]
-
Increase Coupling Time: Extend the reaction time to 2-4 hours or even overnight to allow for the slower acylation of the proline secondary amine.
-
Increase Reagent Equivalents: Use a higher excess of the Fmoc-Pro-OH-1-¹³C and coupling reagents (e.g., 3-5 equivalents).
-
Elevated Temperature: Increasing the reaction temperature to 40-50°C can improve the kinetics of the coupling reaction.[4]
-
-
Employ Advanced Strategies:
-
Change Coupling Reagent: Switch to a more potent coupling reagent. Urionium/aminium-based reagents like HATU, HCTU, or COMU are often more effective for sterically hindered amino acids.[4][5][6]
-
Use Additives: The addition of Oxyma Pure or HOAt can enhance coupling efficiency and suppress racemization.[5][7]
-
Solvent Selection: While DMF is common, NMP can be a better solvent for improving resin and peptide-resin solvation, which is crucial for efficient coupling.[8] In some cases, mixtures of DMF/DCM or the use of chaotropic salts can disrupt peptide aggregation that may be hindering the reaction.
-
Frequently Asked Questions (FAQs)
Q2: Which coupling reagents are most effective for Fmoc-Pro-OH-1-¹³C?
For difficult couplings like proline, more powerful activating reagents are generally recommended.
| Coupling Reagent Class | Examples | Suitability for Proline Coupling | Reference |
| Phosphonium Salts | PyBOP, PyAOP | Good, effective for sterically hindered couplings. | [6] |
| Urionium/Aminium Salts | HBTU, TBTU | Commonly used, but may require longer reaction times or double coupling. | [6] |
| Guanidinium Salts | HATU, HCTU | Highly Recommended. Very efficient for hindered couplings and can reduce reaction times. | [4][6] |
| Carbodiimides | DIC, DCC | Generally less effective for difficult couplings on their own and require an additive like Oxyma or HOAt. | [4][5][7] |
Q3: How does the choice of resin affect the coupling of Fmoc-Pro-OH-1-¹³C?
The properties of the solid support can influence coupling efficiency.
-
Resin Type: Polystyrene (PS) resins are common, but for sequences prone to aggregation, polyethylene glycol (PEG)-grafted resins (e.g., TentaGel, NovaSyn TGT) can improve solvation and accessibility of the growing peptide chain.[9]
-
Resin Swelling: Proper swelling of the resin is critical for reaction efficiency.[3][10] Ensure the resin is fully swollen in the reaction solvent before starting the coupling. Poor swelling can limit the access of reagents to the reactive sites.
Q4: Can peptide chain aggregation affect Fmoc-Pro-OH-1-¹³C coupling?
Yes, aggregation of the growing peptide chain on the resin can severely hinder subsequent coupling reactions by making the N-terminal amine inaccessible. Proline itself can disrupt secondary structures, but aggregation can still be an issue in certain sequences.
DOT Script for Aggregation Mitigation Logic:
Caption: Strategies to mitigate peptide aggregation during SPPS.
Strategies to overcome aggregation:
-
Chaotropic Salts: Adding salts like LiCl to the coupling mixture can disrupt secondary structures.
-
Pseudoproline Dipeptides: If the sequence allows, incorporating pseudoproline dipeptides at earlier stages of the synthesis can prevent aggregation.[11]
-
"Magic" Mixtures: Using solvent mixtures like DCM/DMF/NMP (1:1:1) can sometimes improve solubility.
Experimental Protocols
Protocol 1: Standard Double Coupling for Fmoc-Pro-OH-1-¹³C
This protocol is a starting point for improving the incorporation of proline.
-
Fmoc-Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
First Coupling:
-
Prepare a solution of Fmoc-Pro-OH-1-¹³C (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 times).
-
Second Coupling: Repeat step 3 with a fresh solution of reagents.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test or other colorimetric test to confirm the absence of free amines. A negative result indicates a complete coupling.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is for particularly difficult proline couplings.
-
Fmoc-Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Prepare a solution of Fmoc-Pro-OH-1-¹³C (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in NMP.
-
Pre-activate for 1-2 minutes.
-
Add the solution to the resin and agitate for 2 hours at room temperature. For very difficult sequences, the temperature can be raised to 40°C.
-
-
Washing: Wash the resin with NMP (5 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to confirm complete coupling. If the test is positive, a second coupling may still be necessary.
Note: The isotopic label in Fmoc-Pro-OH-1-¹³C does not significantly alter its chemical reactivity. Therefore, the optimization and troubleshooting strategies applicable to standard Fmoc-Pro-OH are directly relevant. Always ensure the quality of the labeled amino acid meets the standards required for SPPS, particularly regarding chemical and enantiomeric purity.[2]
References
- 1. biotage.com [biotage.com]
- 2. nbinno.com [nbinno.com]
- 3. kilobio.com [kilobio.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. bachem.com [bachem.com]
- 8. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Side reactions associated with Fmoc-Pro-OH-1-13C and how to avoid them
A Note on Isotopic Labeling: The information provided in this technical support center applies to both Fmoc-Pro-OH and its isotopically labeled counterpart, Fmoc-Pro-OH-1-13C. The presence of the 13C isotope at the carboxyl carbon does not alter the chemical reactivity of the molecule in the context of solid-phase peptide synthesis (SPPS). Therefore, the side reactions and mitigation strategies are identical for both compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of this compound in SPPS?
The two most significant side reactions when using this compound are diketopiperazine (DKP) formation and racemization.
-
Diketopiperazine (DKP) Formation: This is a major issue, especially when proline is the second amino acid in the peptide sequence (at the C-terminus of a dipeptide attached to the resin). The secondary amine of proline facilitates an intramolecular cyclization, cleaving the dipeptide from the resin and forming a stable six-membered ring, which results in chain termination.[1][2][3][4][5]
-
Racemization: While less common for proline compared to other amino acids like histidine or cysteine, racemization of the alpha-carbon can still occur during the activation step of the carboxyl group for coupling.[1][6][7] This leads to the incorporation of D-proline instead of the desired L-proline, resulting in diastereomeric impurities that are difficult to separate.
Q2: How can I prevent diketopiperazine (DKP) formation when using this compound?
Several strategies can effectively minimize or prevent DKP formation:
-
Use of Sterically Hindered Resins: Employing a 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[1][5][8][9][10] The bulky nature of the trityl linker sterically hinders the intramolecular cyclization required for DKP formation.
-
Dipeptide Coupling: Instead of coupling this compound as a single amino acid to the N-terminal amino acid on the resin, couple a pre-synthesized Fmoc-Xaa-Pro-OH-1-13C dipeptide. This bypasses the vulnerable dipeptide-resin stage where DKP formation occurs.[1][11]
-
Alternative Deprotection Cocktails: Modifying the Fmoc deprotection conditions can significantly reduce DKP formation. A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to be more effective at suppressing DKP formation than the standard 20% piperidine in dimethylformamide (DMF).[12] Using morpholine in DMF is another alternative that can minimize this side reaction.[4]
Q3: What methods are effective for preventing racemization of this compound during coupling?
To suppress racemization, the addition of certain reagents to the coupling reaction is a standard practice:
-
Use of Additives: The most common approach is to add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the coupling mixture.[1][13][14] These additives react with the activated amino acid to form an active ester that is less prone to racemization. HOAt is often considered superior to HOBt in preventing epimerization.[14]
-
Choice of Coupling Reagents: Certain coupling reagents are known to be better at suppressing racemization. For instance, carbodiimide-based activation in the presence of HOBt or HOAt is a reliable method.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Significant loss of peptide from the resin after the second amino acid coupling (Proline is the 2nd residue). | Diketopiperazine (DKP) formation. | 1. Switch to a 2-chlorotrityl chloride (2-CTC) resin for the synthesis.[1][9][10] 2. Synthesize the peptide using a dipeptide building block (Fmoc-Xaa-Pro-OH-1-13C) to bypass the critical dipeptide stage.[1][11] 3. Modify the Fmoc deprotection reagent to a cocktail of 2% DBU and 5% piperazine in NMP.[12] |
| Presence of a diastereomeric impurity in the final peptide, detected by HPLC or mass spectrometry. | Racemization of the proline residue during coupling. | 1. Add HOBt or HOAt to the coupling reaction mixture.[1][13][14] 2. Ensure proper pre-activation times if using uronium/aminium-based coupling reagents to avoid prolonged exposure of the activated amino acid to the basic environment. |
| Incomplete Fmoc deprotection. | Steric hindrance or peptide aggregation. | 1. Increase the deprotection time or perform a second deprotection step. 2. Switch to a more potent deprotection reagent , such as a solution containing DBU.[1] |
| Low coupling efficiency. | Peptide aggregation or steric hindrance. | 1. Couple at a higher temperature. [1] 2. Use a more effective solvent system , such as NMP or adding DMSO.[1] 3. Utilize microwave-assisted synthesis. [1] |
Quantitative Data on Side Reaction Prevention
Table 1: Comparison of Fmoc Deprotection Cocktails for DKP Formation Suppression
| Fmoc-Deprotection Cocktail | Peptide Sequence | % DKP Formation |
| 20% Piperidine / DMF | Fmoc-Cys(Trt)-Pro-CTC | 13.8% |
| 5% Piperidine / DMF | Fmoc-Cys(Trt)-Pro-CTC | 12.2% |
| 5% Piperazine / NMP | Fmoc-Cys(Trt)-Pro-CTC | < 4% |
| 2% DBU, 5% Piperazine / NMP | Fmoc-Cys(Trt)-Pro-CTC | Significantly reduced vs. 20% Piperidine/DMF |
Data adapted from a study on DKP formation.[12] The use of a DBU/piperazine/NMP mixture demonstrates a drastic reduction in DKP formation compared to standard piperidine-based methods.
Table 2: Stability of Fmoc-Peptide-Resin Intermediates and Propensity for DKP-related Side Reactions
| Peptide-Resin Intermediate | % Deletion Impurity Formation (after 650h in DMF) |
| Fmoc-Pro-Pro-Ser-resin | up to 80% |
| Fmoc-Ala-Pro-Pro-Pro-Ser-resin | 25% |
| Fmoc-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-resin | 5% |
Data from a study on Tirzepatide synthesis, highlighting the high susceptibility of penultimate proline residues to side reactions leading to deletion impurities.[2][15]
Experimental Protocols
Protocol 1: Synthesis on 2-Chlorotrityl Chloride (2-CTC) Resin to Prevent DKP Formation
-
Resin Swelling: Swell the 2-CTC resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading:
-
Dissolve this compound (1.5 eq.) in DCM.
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq.) to the amino acid solution.
-
Add the amino acid solution to the swollen resin and shake for 1-2 hours.
-
To cap any remaining active sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and shake for 30 minutes.
-
Wash the resin thoroughly with DCM, DMF, and finally DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF, DCM, and then DMF.
-
-
Coupling of the Next Amino Acid:
-
Dissolve the next Fmoc-amino acid (3 eq.), a coupling agent (e.g., HBTU, 3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution.
-
Add the coupling mixture to the resin and shake for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat the deprotection and coupling steps for the entire peptide sequence.
Protocol 2: Racemization Suppression using HOBt
-
Resin Preparation: Start with the deprotected peptide-resin, washed and swollen in DMF.
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve the Fmoc-amino acid (2.5 eq. based on resin substitution) and HOBt (2.5 eq.) in a minimal amount of DMF.[13]
-
-
Coupling Reaction:
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[13]
Visualizations
Caption: Mechanism of Diketopiperazine (DKP) formation.
Caption: Workflow for minimizing proline-related side reactions.
Caption: Logical relationships for troubleshooting common issues.
References
- 1. peptide.com [peptide.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. investigacion.unirioja.es [investigacion.unirioja.es]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. nbinno.com [nbinno.com]
- 15. pubs.acs.org [pubs.acs.org]
Strategies to reduce racemization of proline during peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize proline racemization during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is proline racemization and why is it a concern in peptide synthesis?
A1: Proline racemization is the conversion of the L-proline enantiomer into its D-proline counterpart during peptide synthesis. This is a significant concern because the incorporation of D-proline instead of L-proline alters the peptide's three-dimensional structure, which can dramatically reduce or eliminate its biological activity and therapeutic efficacy.
Q2: What are the main causes of proline racemization during solid-phase peptide synthesis (SPPS)?
A2: Proline racemization in SPPS is primarily influenced by several factors:
-
Coupling Method: The choice of coupling reagent and the presence of certain additives can significantly impact the rate of racemization.
-
Temperature: Elevated temperatures, often used to increase coupling efficiency, can also increase the rate of racemization.
-
Solvent: The polarity of the solvent can influence the reaction environment and affect the extent of racemization.
-
Base Strength: The type and concentration of the base used during coupling and deprotection steps play a crucial role.
Q3: Can racemization occur during the Fmoc deprotection step?
A3: While racemization is more commonly associated with the coupling step, the basic conditions of Fmoc deprotection using piperidine can contribute to epimerization, particularly for sensitive amino acids. However, for proline, the more significant side reaction during deprotection of an N-terminal proline dipeptide is the formation of diketopiperazine.
Q4: How can I detect and quantify proline racemization in my synthetic peptide?
A4: The most common methods for detecting and quantifying proline racemization involve chromatographic techniques following peptide hydrolysis:
-
Chiral High-Performance Liquid Chromatography (HPLC): This method separates the D- and L-proline enantiomers after hydrolysis of the peptide. Derivatization of the amino acids is often necessary to improve detection.
-
Gas Chromatography (GC) on a Chiral Stationary Phase: Similar to HPLC, this technique separates the derivatized enantiomers of proline.
Troubleshooting Guides
Problem 1: High levels of D-proline detected in the final peptide.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Select a coupling reagent known for low racemization. Onium salt-based reagents (e.g., HBTU, HATU, HCTU, COMU) in the presence of an additive are generally preferred over carbodiimides alone. For particularly sensitive couplings, consider using COMU, which has shown superior racemization suppression. |
| Suboptimal Additive | Always use an additive with your coupling reagent. OxymaPure® and HOAt are often more effective at suppressing racemization than HOBt. |
| High Coupling Temperature | Reduce the coupling temperature. While higher temperatures can speed up coupling, they also accelerate racemization. Perform couplings at room temperature or below if racemization is a significant issue. |
| Prolonged Activation Time | Minimize the pre-activation time of the amino acid before adding it to the resin. Prolonged exposure to activating reagents can increase the risk of racemization. |
| Strong Base | If a base is required for the coupling reaction, use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Collidine has been shown to substantially reduce racemization compared to DIPEA and NMM. |
Problem 2: Significant peptide truncation and loss of yield, especially after a proline residue.
| Potential Cause | Recommended Solution |
| Diketopiperazine (DKP) Formation | This is a common side reaction when proline is the second amino acid in the sequence (N-terminal dipeptide). The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. |
| - Use a 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance of this resin can inhibit DKP formation. | |
| - Incorporate a dipeptide: Couple the third amino acid as a dipeptide with the second (proline), thus bypassing the problematic dipeptide-resin intermediate. | |
| - Modify the Fmoc deprotection conditions: Using 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF. |
Quantitative Data on Racemization
Table 1: Influence of Coupling Reagents on Proline Racemization
| Coupling Reagent | Additive | Base | % D-Proline (Typical) | Reference |
| DIC | HOBt | DIPEA | 1-5% | |
| HBTU | HOBt | DIPEA | <1% | |
| HATU | HOAt | DIPEA | <0.5% | |
| COMU | - | DIPEA | <0.2% |
Note: The extent of racemization is sequence-dependent and can vary based on other reaction conditions.
Table 2: Effect of Temperature on Racemization of Sensitive Amino Acids
| Amino Acid | Coupling Temperature | % Racemization | Reference |
| Histidine | 50°C | Low | |
| Histidine | 80°C | Significant | |
| Cysteine | 50°C | Low | |
| Cysteine | 80°C | Significant |
Note: While this data is for His and Cys, it illustrates the general trend of increased racemization with temperature, which is also applicable to Proline.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of Proline Enantiomers
1. Peptide Hydrolysis: a. Accurately weigh 1-2 mg of the purified peptide into a hydrolysis tube. b. Add 1 mL of 6N HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen. e. Reconstitute the amino acid residue in a suitable solvent (e.g., 0.1 N HCl).
2. Derivatization (using NBD-Cl): a. To the hydrolyzed amino acid solution, add a solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol. b. Adjust the pH to ~8.0 with a suitable buffer (e.g., sodium borate). c. Heat the mixture at 60°C for 10 minutes.
3. HPLC Analysis: a. Column: CHIRALPAK-IA (250 x 4.6 mm, 5 µm) or equivalent chiral column. b. Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in ethanol. c. Flow Rate: 0.6 mL/min. d. Column Temperature: 40°C. e. Detection: UV at 464 nm. f. Inject the derivatized sample and compare the retention times and peak areas with D- and L-proline standards.
Protocol 2: Minimizing Racemization during a Proline Coupling Step
1. Reagent Preparation: a. Dissolve the Fmoc-Pro-OH (3 eq.) and COMU (3 eq.) in a minimal amount of DMF. b. In a separate vial, add DIPEA (6 eq.) to the coupling solvent (DMF).
2. Coupling Reaction: a. Swell the resin in DMF. b. Perform the Fmoc deprotection of the N-terminal amino acid on the resin and wash thoroughly with DMF. c. Add the Fmoc-Pro-OH/COMU solution to the resin. d. Immediately add the DIPEA solution to the resin. e. Allow the coupling reaction to proceed at room temperature for 1-2 hours. f. Monitor the coupling completion using a qualitative test (e.g., Kaiser test). g. Wash the resin thoroughly with DMF to remove excess reagents.
Visualizations
Caption: Mechanism of proline racemization via an oxazolone intermediate.
Caption: Troubleshooting workflow for high proline racemization.
Technical Support Center: Alternative Coupling Reagents for Hindered Proline Residues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the coupling of sterically hindered proline residues in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are hindered proline residues difficult to couple during peptide synthesis?
A1: The difficulty in coupling hindered proline residues stems from several factors:
-
Secondary Amine: Proline's nitrogen atom is a secondary amine within a rigid pyrrolidine ring. This makes it less nucleophilic and sterically less accessible than the primary amines of other proteinogenic amino acids, slowing down the coupling reaction.[1]
-
Steric Hindrance: Bulky substituents on the proline ring or on the incoming amino acid can further impede the approach of the activated carboxyl group, leading to incomplete coupling.
-
Aggregation: Peptide sequences containing proline can sometimes be prone to aggregation, which limits the accessibility of reagents to the reactive sites on the solid support.[2]
-
N-Alkylation: N-methylated prolines and other N-alkylated amino acids present an even greater challenge due to the increased steric bulk around the nitrogen atom, making acylation significantly more difficult.[3][4]
Q2: What are the signs of an incomplete or failed coupling reaction with a hindered proline?
A2: Incomplete coupling can be identified through several methods:
-
Positive Kaiser Test: For couplings involving a primary amine onto the N-terminus of a proline-containing peptide, a persistent blue color in the Kaiser test indicates unreacted primary amine. Note that the N-terminal proline itself will give a reddish-brown or yellow result.[5]
-
Alternative Colorimetric Tests: For detecting unreacted proline (a secondary amine), the chloranil test or isatin test can be used, both of which produce a blue color if the secondary amine is still present.[5]
-
HPLC and Mass Spectrometry Analysis: Analysis of a test cleavage of the peptide will show the presence of deletion sequences (missing the amino acid that failed to couple) or truncated peptides.
Q3: What are the first steps to troubleshoot a failed coupling to a hindered proline?
A3: Before moving to more advanced reagents, consider these initial troubleshooting steps:
-
Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid and coupling reagent. This is often sufficient to drive the reaction to completion.
-
Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can enhance the reaction kinetics.[1]
-
Extended Coupling Time: Allowing the coupling reaction to proceed for a longer duration can improve yields for slow reactions.
-
Solvent Choice: If aggregation is suspected, switching from DMF to a more disruptive solvent like NMP or a "magic mixture" (e.g., DCM/DMF/NMP) may improve solvation and coupling efficiency.[2]
Troubleshooting Guide: Alternative Coupling Reagents
When standard coupling conditions fail, a variety of alternative reagents can be employed. The choice of reagent depends on the nature of the steric hindrance and the specific peptide sequence.
Reagent Selection and Comparison
The following table summarizes alternative coupling reagents that have shown success in coupling hindered proline residues.
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Uronium/Aminium Salt | Highly reactive, fast kinetics, and reduced racemization compared to HBTU.[6][7] Effective for many difficult couplings, including N-methylated amino acids.[8] | Can cause guanidinylation of the N-terminal amine if used in excess.[9] Pre-activation of the amino acid is recommended. |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium/Aminium Salt | More reactive than HBTU. | Can also cause guanidinylation. |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium Salt | High coupling efficiency, comparable or superior to HATU, with reduced racemization.[8][10] Safer alternative to HOBt/HOAt-based reagents.[10] | Can have limited stability in solution. |
| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Efficient coupling with minimal side reactions. The byproducts are less hazardous than those of BOP.[6] Does not cause guanidinylation.[7] | Generally less reactive than HATU or COMU for the most challenging couplings. |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Highly effective for hindered couplings, including N-methylated amino acids.[6] More reactive than PyBOP.[7] | More expensive than many other coupling reagents. |
| PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | A very reactive reagent, particularly useful for coupling N-methyl amino acids and other highly hindered residues.[3][8] | High reactivity can increase the risk of racemization with prolonged coupling times.[8] |
Quantitative Data Summary
While exact yields are highly sequence-dependent, the following provides a general comparison of reagent performance in difficult couplings.
| Reagent | Relative Coupling Efficiency for Hindered Residues | Racemization Risk | Reference |
| DIC/HOBt | Low to Moderate | Moderate | [6] |
| HBTU/TBTU | Moderate to High | Low to Moderate | [3][6] |
| PyBOP | High | Low | [6] |
| HATU | Very High | Low | [6][8] |
| COMU | Very High | Very Low | [8][10] |
| PyAOP | Very High | Low | [6] |
| PyBrOP | Extremely High | Moderate to High | [3][8] |
Experimental Protocols
Protocol 1: Standard Coupling with HATU for a Hindered Proline Residue
-
Resin Preparation: Swell the peptide-resin in DMF. Perform the Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Reagent Preparation (Pre-activation): In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and HOAt (3-5 equivalents) in DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the reagent mixture and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours. For extremely difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).
-
Monitoring: Perform a colorimetric test (e.g., Kaiser test for a primary amine being coupled, or chloranil test if the subsequent residue is also proline) to check for completion.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF.
-
Capping (Optional): If a small amount of unreacted amine remains after a second coupling, cap the unreacted sites with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.[9]
Protocol 2: Utilizing Pseudoproline Dipeptides to Overcome Aggregation
Pseudoproline dipeptides are derivatives of Ser or Thr that are temporarily cyclized, introducing a "kink" in the peptide backbone that disrupts aggregation.[11][12] This kink is reversed during the final TFA cleavage, yielding the native sequence.[13]
-
Dipeptide Selection: In your peptide sequence, identify a Ser or Thr residue that precedes a difficult or hydrophobic region. Replace this residue and the preceding amino acid with the corresponding Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide.
-
Coupling:
-
Dissolve the pseudoproline dipeptide (1.5-3 equivalents), an activating agent (e.g., HBTU, HATU, or PyBOP; 1.5-3 equivalents), and HOBt/HOAt (1.5-3 equivalents) in DMF.
-
Add DIPEA (3-6 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated solution to the deprotected peptide-resin and couple for 1-2 hours.
-
-
Elongation: Continue with the standard SPPS protocol for the subsequent amino acids.
-
Cleavage: During the final cleavage with a standard TFA cocktail, the oxazolidine ring of the pseudoproline will be hydrolyzed, regenerating the native Ser or Thr residue.[12]
Visualized Workflows and Relationships
Workflow for Selecting a Coupling Reagent for Hindered Proline
Caption: Decision tree for selecting a coupling strategy for hindered proline residues.
Logical Relationship of Pseudoproline Dipeptide Action
Caption: Mechanism of action for pseudoproline dipeptides in preventing aggregation during SPPS.
References
- 1. biotage.com [biotage.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.cn]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 5. iris-biotech.de [iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
Technical Support Center: Managing Incomplete Fmoc Deprotection for Proline Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing incomplete Fmoc deprotection of proline residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
1. What are the common causes of incomplete Fmoc deprotection, especially for proline?
Incomplete Fmoc deprotection can be sequence-dependent and is often associated with the aggregation of the growing peptide chain on the solid support. This aggregation can hinder the access of the deprotection reagent (typically piperidine) to the Fmoc group. Proline's unique cyclic structure can contribute to the formation of rigid peptide structures, which may be more prone to aggregation. The phenomenon of difficult coupling and deprotection steps can have the same physical-chemical origins, such as beta-sheet formation.[1]
2. What are the visual or analytical indicators of incomplete Fmoc deprotection of proline?
-
Inconclusive or Negative Colorimetric Tests: The Kaiser test, a common method for detecting free primary amines, is unreliable for the secondary amine of proline.[2][3][4] Alternative tests like the Isatin or Chloranil test should be used, where a negative or weak positive result (e.g., beads not turning blue in the Isatin test) can indicate incomplete deprotection.[2][4]
-
HPLC and Mass Spectrometry Analysis: Analysis of the crude peptide product by HPLC may show a peak corresponding to the Fmoc-protected peptide. Mass spectrometry can reveal the presence of deletion sequences, which can result from incomplete Fmoc removal from the preceding residue, preventing the next amino acid from coupling.[5][6]
3. What is the recommended standard procedure for Fmoc deprotection?
The standard and most widely used method for Fmoc deprotection is treatment with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[7][8][9] The reaction is typically carried out for a set period, for example, two treatments of 1-5 minutes each.[10]
4. How can I modify the deprotection conditions to improve efficiency for proline-containing peptides?
For "difficult" sequences, including those with proline that are prone to aggregation, extending the deprotection time or performing repeated piperidine treatments can help.[11] Some automated synthesizers can monitor the release of the Fmoc adduct and automatically extend the deprotection time until the reaction is complete.[12] In cases of severe aggregation, changing the solvent may also be beneficial.[11]
5. Are there alternative reagents to piperidine for Fmoc deprotection of proline?
Yes, several alternatives to piperidine have been investigated:
-
4-Methylpiperidine (4MP): This reagent can be used as a direct replacement for piperidine and has been shown to have comparable efficiency.[5][10]
-
Piperazine (PZ): Often used in combination with a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), piperazine is another effective deprotection reagent.[5][7][13] A combination of 5% piperazine and 2% DBU in NMP has been shown to enhance Fmoc-removal kinetics.[13][14]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU removes the Fmoc group much faster than piperidine and can be beneficial when deprotection is slow or incomplete.[12] However, it is a non-nucleophilic base and requires the addition of a scavenger like piperidine to trap the dibenzofulvene byproduct.[12] Caution should be exercised when using DBU with peptides containing aspartic acid, as it can catalyze aspartimide formation.[12][15]
-
Dipropylamine (DPA): DPA has been reported as an alternative that can reduce aspartimide formation compared to piperidine, especially at higher temperatures.[16][17]
6. How does the position of proline in the peptide sequence affect Fmoc deprotection?
The presence of proline residues, particularly when spaced evenly throughout a sequence, can help maintain a fully solvated and disordered conformation of the peptide chain, which can surprisingly assist in the synthesis by preventing aggregation.[18] However, specific "difficult" sequences containing proline can still be prone to aggregation and lead to incomplete deprotection.
7. What is the role of additives in improving Fmoc deprotection of proline?
While the search results focus more on alternative reagents and modified conditions, the principle of using chaotropes to disrupt secondary structures like beta-sheets is a known strategy to improve difficult couplings and deprotections.[1]
8. How can I confirm that Fmoc deprotection of proline is complete?
Since the Kaiser test is unreliable for proline, specific tests for secondary amines are recommended:
-
Isatin Test: A positive result (blue beads) indicates the presence of an unprotected proline, meaning the coupling reaction is incomplete. Conversely, a negative result after a coupling step confirms the previous deprotection was successful.[2]
-
Chloranil Test: This test also produces a blue color in the presence of unprotected secondary amines like proline.[2][4]
9. What are the consequences of incomplete Fmoc deprotection on the final peptide product?
Incomplete Fmoc deprotection leads to the formation of deletion sequences in the final peptide product, as the subsequent amino acid cannot be coupled to the still-protected amine.[5][6][19] This results in a lower yield of the desired peptide and increases the difficulty of purification.[6]
10. Can I "double" or "extend" the deprotection time for proline? What are the potential side effects?
Yes, extending or repeating the deprotection treatment is a common strategy for difficult sequences.[11] For most amino acids, this is generally safe. However, for amino acids like aspartic acid, prolonged exposure to the basic conditions of deprotection can lead to side reactions such as aspartimide formation.[17]
Troubleshooting Guides
Problem: HPLC analysis shows a significant peak corresponding to the Fmoc-protected peptide after synthesis.
| Possible Cause | Recommended Action |
| Incomplete deprotection of the N-terminal amino acid. | Re-evaluate the deprotection protocol for the final amino acid. Consider extending the deprotection time or using a stronger deprotection reagent if the sequence is known to be difficult. |
| Aggregation of the peptide on the resin, hindering reagent access. | For future syntheses of the same or similar peptides, consider using a modified deprotection protocol with extended times or alternative reagents from the start. |
Problem: The Isatin or Chloranil test is positive (blue beads) after a coupling step onto a proline residue.
| Possible Cause | Recommended Action |
| Incomplete coupling of the amino acid to the proline residue. | Recouple the amino acid using fresh reagents. Ensure that the coupling time is sufficient. |
| The positive test is a false positive. | While less common, ensure that the washing steps after the deprotection of proline were thorough to remove any residual deprotection solution that might interfere with the test. |
Problem: Significant deletion sequences are observed in the final mass spectrometry analysis, particularly after proline residues.
| Possible Cause | Recommended Action |
| Incomplete Fmoc deprotection of the proline residue. | For future syntheses, implement a modified deprotection protocol for proline. This could include a double deprotection (two separate treatments with the deprotection reagent) or an extended deprotection time. Monitor the deprotection of proline using the Isatin or Chloranil test. |
| Peptide aggregation leading to poor reagent accessibility. | Consider using a more "hydrophilic" or "greener" solvent system for the deprotection step, or the inclusion of chaotropic agents to disrupt secondary structures. |
Data Presentation
Table 1: Comparison of Deprotection Reagents
| Reagent | Typical Concentration | Solvent | Key Advantages | Key Disadvantages |
| Piperidine (PP) | 20% (v/v) | DMF | Well-established, effective for most sequences. | Can cause aspartimide formation; is a controlled substance.[5][17] |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Similar efficiency to piperidine; not a controlled substance.[5][10] | Less data available on performance with a wide range of difficult sequences compared to piperidine. |
| Piperazine (PZ) | 5% (w/v) with 2% DBU | NMP | Faster deprotection kinetics than piperidine.[13][14] | Can form an insoluble byproduct if DBU is not included.[13] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) with a scavenger | DMF | Very fast deprotection.[12] | Non-nucleophilic (requires a scavenger); can strongly promote aspartimide formation.[12][15] |
| Dipropylamine (DPA) | 25% (v/v) | DMF | Reduced aspartimide formation compared to piperidine.[16][17] | May have slower deprotection kinetics for some amino acids. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell the peptide-resin in DMF.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Drain the deprotection solution.
-
Repeat steps 3-5.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[20]
Protocol 2: Modified Fmoc Deprotection for Proline
-
Swell the peptide-resin in DMF.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 15-20 minutes.
-
Drain the deprotection solution.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate the mixture for another 15-20 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform an Isatin or Chloranil test to confirm complete deprotection.
Protocol 3: The Isatin Test for Unprotected Proline
Isatin Test Solution Preparation:
-
Add 2 g of isatin to 60 mL of benzyl alcohol.
-
Stir at room temperature for 2 hours.
-
Filter to remove any undissolved isatin.
-
Dissolve 2.5 g of Boc-Phe-OH in the filtrate.[2]
Isatin Test Procedure:
-
Place a small sample of the peptide-resin (4-5 mg) in a small test tube.
-
Add 2 to 3 drops of the isatin solution.
-
Heat the test tube at 100°C for 5 minutes.
-
Observation: If the beads turn blue, the coupling reaction is incomplete, indicating the presence of a free proline N-terminus.[2]
Protocol 4: The Chloranil Test for Secondary Amines
Chloranil Test Solution Preparation:
-
Reagent A: Mix 1 mL of acetaldehyde with 49 mL of DMF.
-
Reagent B: Dissolve 1 g of p-chloranil in 49 mL of DMF.[2]
Chloranil Test Procedure:
-
Place 1 to 5 mg of resin in a small test tube.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observation: A blue color indicates the presence of a free secondary amine.
Visualizations
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Caption: Chemical reaction of Fmoc deprotection with piperidine.
References
- 1. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.uci.edu [chem.uci.edu]
Technical Support Center: HPLC Purification of Peptides with 13C Labeled Proline
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges during the HPLC purification of peptides containing 13C labeled proline. The primary challenge often involves resolving the labeled peptide from its unlabeled (12C) counterpart.
Frequently Asked Questions (FAQs)
Q1: Will a 13C labeled proline in my peptide change its retention time in Reversed-Phase HPLC (RP-HPLC)?
A1: Yes, but the change is typically very subtle. The primary separation mechanism in RP-HPLC is hydrophobicity, which is not significantly altered by isotopic labeling. However, a phenomenon known as the "isotopic effect" can cause the 13C-labeled peptide to elute slightly earlier than the 12C version. This is because the heavier isotope can lead to marginally weaker van der Waals interactions with the C18 stationary phase. Resolving these two species requires a highly optimized and efficient HPLC method.
Q2: Why am I seeing a single broad or shouldered peak instead of two distinct peaks for my labeled and unlabeled peptide?
A2: This is the most common challenge and occurs when the HPLC method lacks sufficient resolving power to separate two very similar compounds.[1][2] The labeled and unlabeled peptides have nearly identical physicochemical properties, leading to co-elution. A broad or shouldered peak indicates that a partial separation is occurring. To achieve baseline resolution, you will need to significantly optimize your method, focusing on the gradient slope, column chemistry, and other chromatographic parameters.[3][4]
Q3: Can I use standard peptide purification protocols for my 13C labeled peptide?
A3: Standard protocols are an excellent starting point.[5][6] However, they often need to be adapted to achieve the high resolution required for separating isotopic analogs. The key modification is typically the use of much shallower gradients than those used for general peptide purity analysis.[3]
Q4: What is the best column choice for separating isotopically labeled peptides?
A4: High-efficiency columns are crucial. Look for columns with:
-
Smaller Particle Sizes: Sub-3 µm, or even sub-2 µm (for UHPLC systems), provide higher theoretical plates, leading to narrower peaks and better resolution.[7]
-
Longer Lengths: A longer column (e.g., 250 mm) increases the opportunity for interaction between the analytes and the stationary phase, improving separation.
-
High-Purity Silica: Modern, high-purity silica columns minimize unwanted secondary interactions, resulting in better peak shape.[4] While C18 is the standard stationary phase, C8 could be an alternative to explore for different selectivity.[7][8]
Troubleshooting Guide
This guide addresses specific problems encountered during the purification of 13C proline-labeled peptides.
| Problem | Possible Causes | Recommended Solutions & Actions |
| Poor or No Resolution (Single Broad Peak) | 1. Gradient is too steep: The organic solvent concentration is increasing too quickly to allow for separation.[3][4]2. Low Column Efficiency: The column may be old, overloaded, or have an inappropriate particle size/length.[7]3. Inappropriate Mobile Phase: The choice of organic solvent or ion-pairing agent may not be optimal. | 1. Decrease the Gradient Slope: This is the most critical parameter. If your peptide elutes at 30% Acetonitrile (ACN) with a 1%/min gradient, try a gradient of 0.2-0.5%/min around the elution point (e.g., 25-35% ACN over 20-50 minutes).2. Evaluate Your Column: Use a high-efficiency, long-length column (e.g., ≥150 mm) with small particles (≤3 µm). Ensure you are not overloading the column; reduce injection volume or concentration.[9]3. Optimize Mobile Phase: While Acetonitrile is standard, testing Methanol or Isopropanol as the organic modifier can sometimes alter selectivity. Ensure 0.1% TFA is used in both aqueous and organic phases for good peak shape.[10] |
| Peak Tailing | 1. Secondary Interactions: Silanol groups on the silica backbone are interacting with basic residues in the peptide.[4]2. Column Contamination/Aging: Buildup of impurities on the column frit or head.[9][11]3. Mobile Phase pH: The pH is not optimal for the peptide's charge state. | 1. Use a Modern, End-capped Column: High-purity silica columns are designed to minimize these interactions.[4]2. Clean the Column: Flush the column with a strong solvent (as per manufacturer's instructions). Use a guard column to protect the analytical column.[11][12]3. Check Mobile Phase: Ensure the 0.1% TFA is fresh and properly mixed to maintain a low pH (~2), which keeps silanols protonated and peptides positively charged.[13] |
| Low Recovery | 1. Peptide Precipitation: The peptide may be precipitating on the column, especially if it is highly hydrophobic.2. Irreversible Adsorption: The peptide is strongly binding to the stationary phase or contaminants.3. Fractions Collected Too Broadly: The target peptide is being discarded with adjacent impurity fractions. | 1. Modify Sample Solvent: Dissolve the crude peptide in a solvent as similar to the initial mobile phase as possible. If solubility is an issue, DMSO can be used, but inject the smallest volume possible.[11]2. Use a Different Stationary Phase: A less hydrophobic phase (e.g., C8 or C4) may improve recovery for very hydrophobic peptides.[6]3. Perform Analytical Runs: Use a shallow gradient on an analytical scale to precisely identify the start and end of the peak before scaling up to preparative purification. |
Data Presentation: Impact of Gradient on Resolution
The following table provides representative data illustrating how a shallower gradient can improve the resolution (Rₛ) between a 12C peptide and its 13C labeled analog.
Note: Data are for illustrative purposes.
| Gradient Slope (% ACN / min) | Retention Time 12C (min) | Retention Time 13C (min) | Resolution (Rₛ) | Peak Shape |
| 2.0 | 15.50 | 15.50 | 0 | Single Broad Peak |
| 1.0 | 21.25 | 21.15 | 0.8 | Shouldered Peak |
| 0.5 | 32.60 | 32.30 | 1.2 | Partial Separation |
| 0.2 | 55.40 | 54.80 | 1.6 | Baseline Resolved |
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for resolving co-eluting isotopic peptides.
Experimental Workflow for Method Optimization
Caption: Workflow for optimizing an HPLC method to purify isotopic peptides.
Experimental Protocol: High-Resolution Purification of a 13C Proline-Labeled Peptide
This protocol provides a detailed methodology for developing a purification method for a peptide containing a 13C labeled proline residue.
1. Materials and Equipment
-
HPLC System with a gradient pump, UV detector, and fraction collector.
-
Analytical Column: C18, ≥150 mm length, ≤3 µm particle size.
-
Preparative Column: Same chemistry as the analytical column.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN).
-
Sample: Crude peptide dissolved in Mobile Phase A or a minimal amount of DMSO/water.
2. Step-by-Step Methodology
-
Step 1: Initial Scouting Run (Analytical Scale)
-
Equilibrate the analytical column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject a small amount of the crude peptide (e.g., 10-20 µg).
-
Run a fast, wide gradient to determine the approximate elution time.
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: As recommended for the column (e.g., 1 mL/min for 4.6 mm ID).
-
Detection: 214 nm and 280 nm.
-
-
Note the %B at which the main peak elutes. Let's assume it elutes at 35% B.
-
-
Step 2: Method Optimization (Analytical Scale)
-
Based on the scouting run, design a very shallow gradient centered around the elution point.
-
Equilibrate the column as before.
-
Run the optimization gradient.
-
Example Gradient:
-
0-5 min: 5% B (isocratic)
-
5-55 min: 30% to 40% B (This is a 10% change over 50 min, or 0.2% B per minute )
-
55-60 min: 40% to 95% B (column wash)
-
60-70 min: Re-equilibration at 5% B
-
-
-
Evaluate the chromatogram. You should see improved separation, ideally resolving the 12C and 13C peaks. Adjust the gradient window and slope as needed to achieve a resolution (Rₛ) > 1.5.
-
-
Step 3: Preparative Scale-Up
-
Switch to the preparative column with the same chemistry.
-
Adjust the flow rate according to the column diameter (e.g., if scaling from a 4.6 mm ID to a 21.2 mm ID column, the flow rate should be increased by a factor of (21.2/4.6)² ≈ 21).
-
Equilibrate the column with the optimized starting conditions.
-
Dissolve the crude peptide in the minimum amount of a suitable solvent and inject. Do not exceed the loading capacity of the column.
-
Run the optimized shallow gradient.
-
Collect fractions across the entire peak region.
-
-
Step 4: Fraction Analysis and Pooling
-
Analyze each collected fraction using a rapid analytical method (e.g., LC-MS) to determine which fractions contain the pure 13C labeled peptide.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the final purified peptide powder.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 3. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 4. hplc.eu [hplc.eu]
- 5. bachem.com [bachem.com]
- 6. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 7. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC 疑難排解指南 [sigmaaldrich.com]
- 10. lcms.cz [lcms.cz]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. tajhizshimi.com [tajhizshimi.com]
Validation & Comparative
A Comparative Guide to Fmoc-Pro-OH-1-¹³C and Fmoc-Pro-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to achieving high-purity peptides. Among these, Fmoc-Pro-OH is a crucial reagent for introducing proline residues. A common question that arises is whether its ¹³C-labeled counterpart, Fmoc-Pro-OH-1-¹³C, offers any advantages or disadvantages in terms of synthesis efficiency. This guide provides an objective comparison, supported by theoretical principles and practical considerations, to aid researchers in selecting the appropriate reagent for their specific needs.
Core Comparison: Isotopic Labeling and the Kinetic Isotope Effect
The fundamental difference between Fmoc-Pro-OH-1-¹³C and Fmoc-Pro-OH lies in the isotopic composition of the carboxyl carbon. In Fmoc-Pro-OH-1-¹³C, this carbon atom is the heavier ¹³C isotope, whereas in the standard Fmoc-Pro-OH, it is the more abundant ¹²C isotope. This mass difference can theoretically lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction can differ for molecules containing different isotopes.
For the peptide coupling reaction, the cleavage of the bond to the carbonyl carbon is a key step. The vibrational frequency of a C-¹³ bond is slightly lower than that of a C-¹² bond, which can result in a slightly higher activation energy for the reaction involving the ¹³C-labeled compound. Consequently, the reaction with Fmoc-Pro-OH-1-¹³C is expected to be marginally slower than with Fmoc-Pro-OH.
However, the magnitude of the ¹³C KIE in peptide coupling reactions is generally very small.[1] Typically, the rate difference is only a few percent (k¹²/k¹³ ≈ 1.02-1.04), meaning the reaction with the ¹²C compound is only 2-4% faster.[1] In the context of solid-phase peptide synthesis, where reagents are often used in excess and coupling times are extended to ensure reaction completion, this minor difference in reaction rate is considered negligible and does not practically impact the overall synthesis efficiency, yield, or purity of the final peptide.
The primary driver for using Fmoc-Pro-OH-1-¹³C is not to enhance synthesis efficiency but to introduce a stable isotope label into the peptide. These labeled peptides are invaluable tools in various analytical applications.
Data Summary: Theoretical and Practical Comparison
| Feature | Fmoc-Pro-OH-1-¹³C | Fmoc-Pro-OH |
| Chemical Structure | Identical, with a ¹³C isotope at the carboxyl carbon. | Standard isotopic abundance. |
| Molecular Weight | Higher by approximately 1 g/mol . | Approximately 337.37 g/mol .[2] |
| Reactivity | Virtually identical to the unlabeled counterpart. | Standard reactivity in peptide coupling. |
| Peptide Synthesis Efficiency | Theoretically marginally slower due to KIE, but practically no significant difference in yield or purity in standard SPPS protocols. | Standard efficiency. |
| Primary Application | Synthesis of ¹³C-labeled peptides for use as internal standards in mass spectrometry or for NMR-based structural studies.[3][4] | Routine solid-phase peptide synthesis.[2] |
| Cost | Significantly higher due to the isotopic enrichment process. | Standard commercial price. |
Experimental Protocol: Standard Fmoc-Proline Coupling
This protocol describes a general procedure for coupling Fmoc-Pro-OH (or its ¹³C-labeled analog) to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-Pro-OH or Fmoc-Pro-OH-1-¹³C
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (e.g., DMF, Dichloromethane - DCM)
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, Fmoc-Pro-OH (3-5 equivalents relative to the resin loading) is dissolved in DMF. The coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) are added. The mixture is allowed to pre-activate for a few minutes.
-
Coupling: The activated Fmoc-Pro-OH solution is added to the deprotected peptide-resin. The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitoring the Coupling: The completion of the coupling reaction cannot be monitored using the standard Kaiser test for primary amines, as proline is a secondary amine. An isatin test can be performed to check for the presence of a free N-terminal proline.[2][5]
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: The Fmoc deprotection and coupling steps are repeated for the subsequent amino acids in the peptide sequence.
Visualizing the Workflow
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis involving the coupling of Fmoc-Pro-OH.
Caption: A single cycle in Fmoc-based solid-phase peptide synthesis.
Conclusion
For routine peptide synthesis, Fmoc-Pro-OH is the standard and most cost-effective choice. The use of Fmoc-Pro-OH-1-¹³C is not justified by any significant improvement in synthesis efficiency. Instead, its application is highly specialized for analytical purposes where isotopic labeling is required. Researchers should select Fmoc-Pro-OH-1-¹³C only when the synthesis of an isotopically labeled peptide is the explicit goal for subsequent analytical studies, such as quantitative proteomics or NMR structural analysis. In all other cases, the unlabeled Fmoc-Pro-OH remains the reagent of choice.
References
A Researcher's Guide to Isotopic Labeling: Comparing 13C Labeled Proline with Other Isotopes for Quantification
For researchers, scientists, and drug development professionals engaged in quantitative studies, the choice of isotopic label is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of 13C labeled proline with other common isotopic labels—namely 15N and Deuterium (2H)—for the precise quantification of proteins and metabolic flux. We will delve into the performance of each label, supported by experimental data and detailed protocols, to empower you to make an informed decision for your specific research needs.
Introduction to Isotopic Labeling for Quantification
Stable isotope labeling is a powerful technique in mass spectrometry-based quantitative proteomics and metabolomics. By introducing atoms with a higher mass (e.g., 13C, 15N, 2H) into molecules of interest, researchers can differentiate between isotopically "heavy" and naturally abundant "light" compounds. This mass difference allows for the accurate relative or absolute quantification of proteins, peptides, or metabolites in complex biological samples. Proline, a unique cyclic amino acid, is a key component of many proteins, most notably collagen, making the choice of its isotopic label crucial for studies in areas such as fibrosis, cancer biology, and tissue engineering.
The ideal isotopic label should offer high incorporation efficiency, minimal metabolic scrambling, a clear mass shift for unambiguous detection, and result in high precision and accuracy in quantification. This guide will compare 13C, 15N, and 2H labeled proline based on these critical parameters.
Comparison of Isotopic Labels for Proline Quantification
The selection of an isotopic label for proline depends on the specific application, the biological system under investigation, and the analytical platform available. Below is a comparative overview of the key characteristics of 13C, 15N, and 2H labeled proline.
| Feature | 13C Labeled Proline | 15N Labeled Proline | Deuterium (2H) Labeled Proline |
| Natural Abundance of Isotope | ~1.1% | ~0.37% | ~0.015% |
| Mass Shift | Predictable and stable; +1 Da per 13C atom. | Lower mass shift per atom (+1 Da); total shift depends on the number of nitrogen atoms. | +1 Da per 2H atom; potential for larger mass shifts with multiple labels. |
| Metabolic Stability | High; the carbon backbone is generally stable. | Generally stable, but the nitrogen atom can be subject to transamination reactions. | C-2H bonds are stronger than C-1H bonds, which can lead to kinetic isotope effects. |
| Spectral Complexity | Can increase spectral complexity due to the isotopic envelope of naturally abundant 13C. | Lower natural abundance leads to a cleaner background in mass spectra. | Can cause chromatographic retention time shifts compared to the unlabeled analog. |
| Common Applications | Metabolic flux analysis, SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), quantification of protein synthesis. | Global protein labeling, protein turnover studies, SILAC. | Measurement of synthesis rates of long-lived proteins (e.g., collagen), metabolic tracing. |
| Potential Issues | Higher background signal due to natural 13C abundance. | Potential for metabolic conversion from other labeled amino acids (e.g., arginine to proline in SILAC). | Isotope effects can influence reaction rates; potential for back-exchange in certain conditions. |
Experimental Data and Performance
Case Study 1: Quantification of Collagen Synthesis
Collagen is exceptionally rich in proline and its hydroxylated form, hydroxyproline. Therefore, the choice of labeled proline has a significant impact on studies of collagen metabolism.
A study comparing the incorporation of 15N-proline and 13C-leucine into skin proteins in rabbits found that more proline was incorporated than leucine, suggesting that labeled proline is an excellent tracer for studying the synthesis of proline-rich proteins like collagen.[1] While not a direct comparison of proline isotopes, this highlights the utility of labeled proline in such studies.
Another study utilized a stable isotope-labeled collagen (SI-collagen) produced by culturing fibroblasts in media containing 13C5,15N1-Proline , along with labeled lysine and arginine. This approach allowed for the accurate quantification of type-specific collagen and its post-translational modifications by mass spectrometry. The high enrichment of the labeled proline in the SI-collagen served as a robust internal standard.
Deuterium labeling, often administered as deuterium oxide (D₂O) , has been successfully used to measure the synthesis rates of bone collagen in vivo. The deuterium from D₂O is incorporated into non-essential amino acids, including proline, during their synthesis. This method is particularly useful for measuring the turnover of long-lived proteins.
Quantitative Performance Comparison
| Parameter | 13C Labeling | 15N Labeling | 2H Labeling |
| Precision | High precision, but can be affected by the natural 13C isotope envelope. | Generally high precision with lower background noise. | High precision, but potential for variability due to isotope effects. |
| Accuracy | High accuracy, as the label is metabolically stable. | High accuracy, though metabolic scrambling needs to be considered. | Can be highly accurate, but kinetic isotope effects must be accounted for in flux analysis. |
| Sensitivity | Good sensitivity. | Potentially higher sensitivity in trace analysis due to lower natural abundance. | High sensitivity with appropriate mass spectrometry platforms. |
Experimental Protocols
General Workflow for Metabolic Labeling with Isotopic Proline
The following diagram illustrates a general workflow for a typical metabolic labeling experiment using isotopically labeled proline for quantitative proteomics.
Specific Considerations for Each Label
13C-Proline Labeling Protocol:
-
Media Preparation: Prepare cell culture medium lacking natural proline and supplement it with a known concentration of 13C-labeled L-proline (e.g., U-13C5, 99%).
-
Cell Culture: Culture cells for a sufficient number of passages (typically 5-6) to ensure near-complete incorporation of the labeled proline into the proteome.
-
Sample Preparation and Analysis: Follow the general workflow for protein extraction, digestion, and LC-MS/MS analysis.
-
Data Analysis: Use software that can accurately calculate the abundance ratios of heavy (13C) and light (12C) peptide pairs, accounting for the natural isotopic distribution of carbon.
15N-Proline Labeling Protocol:
-
Media Preparation: Similar to 13C labeling, use a proline-deficient medium and supplement with 15N-labeled L-proline (e.g., 15N, 99%). In some cases, global 15N labeling can be achieved by using 15N-labeled nitrogen sources like ammonium chloride.
-
Cell Culture and Arginine-to-Proline Conversion: Be aware of the potential for metabolic conversion of other labeled amino acids, such as arginine, to proline in certain cell lines. To mitigate this when using labeled arginine in SILAC experiments, it is recommended to supplement the medium with an excess of unlabeled proline.
-
Sample Preparation and Analysis: The general workflow is applicable.
-
Data Analysis: The mass shift will be dependent on the number of nitrogen atoms in the peptide. Specialized software is required to identify and quantify 15N-labeled peptides.
Deuterium (2H) Labeling Protocol (using D₂O):
-
Labeling: Introduce D₂O into the cell culture medium or administer it to animals in their drinking water. The level of D₂O enrichment in the body water should be monitored.
-
Incorporation: Deuterium is incorporated into non-essential amino acids, including proline, during de novo synthesis.
-
Sample Preparation: Isolate the protein of interest (e.g., collagen from bone).
-
Analysis: Use gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-P-IRMS) or high-resolution LC-MS to measure the deuterium enrichment in proline or its derivative amino acids (e.g., alanine).
-
Data Analysis: Calculate the fractional synthesis rate of the protein based on the rate of deuterium incorporation. Be mindful of potential kinetic isotope effects that may influence metabolic rates.
Signaling Pathways and Logical Relationships
The Central Role of Proline in Collagen Synthesis
The synthesis of collagen is a multi-step process that is tightly regulated. The abundance of proline and its subsequent hydroxylation are critical for the stability of the collagen triple helix. Isotopic labeling of proline allows researchers to trace its path from the free amino acid pool into the final collagen protein, providing a quantitative measure of synthesis rates.
Logical Flow for Selecting an Isotopic Label for Proline
The choice of an isotopic label for proline quantification is a balance of experimental goals, sample type, and analytical capabilities.
References
A Comparative Guide to Peptide Quantification: Validating Accuracy with a 13C-Labeled Proline Internal Standard
For researchers, scientists, and drug development professionals seeking robust and reliable peptide quantification, the use of a stable isotope-labeled (SIL) internal standard is the gold standard. This guide provides a comprehensive comparison of this method, specifically highlighting the incorporation of Fmoc-Pro-OH-1-¹³C into a synthetic peptide internal standard, against other common quantification strategies. We will delve into the experimental data that underscores the superior accuracy and precision of the SIL approach and provide detailed protocols to aid in the implementation of this technique.
The core principle of accurate peptide quantification by mass spectrometry hinges on the use of an internal standard that behaves identically to the analyte of interest throughout the analytical process. An ideal internal standard can compensate for variations in sample preparation, chromatographic separation, and ionization efficiency. A custom-synthesized peptide incorporating a stable isotope-labeled amino acid, such as proline labeled with Carbon-13 (¹³C), serves as the ultimate internal standard. It is chemically identical to the target peptide but distinguishable by its mass, allowing for precise ratiometric quantification.
The Central Role of Fmoc-Pro-OH-1-¹³C
Fmoc-Pro-OH-1-¹³C is a key building block in the solid-phase synthesis of a SIL peptide internal standard. The Fmoc (Fluorenylmethyloxycarbonyl) group is a protecting group for the amine of the proline amino acid, which is removed at each step of the peptide synthesis. The ¹³C label on the proline residue provides the mass shift necessary to differentiate the internal standard from the endogenous peptide in the mass spectrometer. The choice of proline is often strategic, as its rigid structure can influence the peptide's fragmentation pattern in a predictable manner.
Comparative Analysis of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of peptide quantification. Below is a comparison of the most common internal standard strategies.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) Peptide | A synthetic peptide identical in sequence to the target analyte but containing one or more heavy isotopes (e.g., ¹³C, ¹⁵N). | Co-elutes with the analyte, compensating for matrix effects and instrument variability. Provides the highest accuracy and precision.[1][2][3] | Higher initial cost for synthesis. |
| Structurally Analogous Peptide | A peptide with a similar but not identical sequence to the analyte, often with a single amino acid substitution. | Lower cost than SIL peptides. | May not co-elute perfectly with the analyte, leading to differential matrix effects and reduced accuracy.[3] |
| Stable Isotope Labeled Protein (SILAC) | A full-length protein containing stable isotopes, added to the sample before digestion. | Compensates for variability in the enzymatic digestion step in addition to downstream steps.[1] | Complex and costly to produce. May not be available for all target proteins. |
| Label-Free Quantification | No internal standard is used; quantification is based on the signal intensity of the analyte peptide across different runs. | No cost for internal standards. | Prone to significant variability from run-to-run, leading to lower precision and accuracy. |
Performance Data: SIL Peptide vs. Alternatives
The superiority of the SIL peptide internal standard approach is evident in the quantitative data from various studies.
Linearity and Lower Limit of Quantification (LLOQ)
A key performance characteristic of a quantitative assay is its linearity across a range of concentrations and its ability to accurately measure low abundance peptides.
| Analyte | Internal Standard | Calibration Range | LLOQ | R² | Reference |
| OATP1B1 | SIL Peptide | 0.1–6.0 fmol/μg | 0.13 fmol/μg | >0.99 | [1] |
| OATP1B3 | SIL Peptide | 0.1–6.0 fmol/μg | 0.08 fmol/μg | >0.99 | [1] |
| OATP2B1 | SIL Peptide | 0.1–6.0 fmol/μg | 0.05 fmol/μg | >0.99 | [1] |
| P-gp | SIL Peptide | 0.1–6.0 fmol/μg | 0.10 fmol/μg | >0.99 | [1] |
| EPO | SIL Peptide | 10-1000 ng/mL | N/A | 0.989 | |
| EPO | SIL Protein | 10-1000 ng/mL | N/A | 0.997 |
Accuracy and Precision
Accuracy (how close a measurement is to the true value) and precision (the reproducibility of the measurement) are paramount in bioanalytical assays. The data consistently shows that SIL peptides enable high accuracy and precision.
| Analyte | QC Level | SIL Peptide Accuracy (%) | SIL Peptide Precision (%CV) | SILAC Protein Accuracy (%) | SILAC Protein Precision (%CV) | Reference |
| OATP1B1 | Low | 95.3 | 8.9 | 92.1 | 12.3 | [1] |
| OATP1B1 | Mid | 101.2 | 5.4 | 98.7 | 7.8 | [1] |
| OATP1B1 | High | 103.4 | 4.1 | 101.5 | 6.5 | [1] |
| OATP1B3 | Low | 97.8 | 7.6 | 94.5 | 10.1 | [1] |
| OATP1B3 | Mid | 102.1 | 6.2 | 99.3 | 8.2 | [1] |
| OATP1B3 | High | 104.5 | 3.8 | 102.8 | 5.9 | [1] |
Experimental Protocols
Synthesis of a SIL Peptide Internal Standard using Fmoc-Pro-OH-1-¹³C
The creation of a reliable internal standard begins with its synthesis.
Caption: Workflow for synthesizing a SIL peptide with a ¹³C-labeled proline.
-
Resin Preparation: Start with a solid support resin suitable for peptide synthesis.
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain.
-
Fmoc-Pro-OH-1-¹³C Incorporation: At the desired proline position, use Fmoc-Pro-OH-1-¹³C for the coupling reaction.
-
Fmoc Deprotection: After each coupling, remove the Fmoc protecting group with a base, typically piperidine, to allow for the next amino acid to be added.
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid, such as trifluoroacetic acid (TFA).
-
Purification: Purify the crude SIL peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: Accurately determine the concentration of the purified SIL peptide stock solution using amino acid analysis (AAA).[4][5] This is a critical step to ensure the accuracy of the subsequent quantification experiments.
Peptide Quantification in a Complex Matrix (e.g., Plasma)
This workflow outlines the steps for quantifying a target peptide in a biological sample using the synthesized SIL internal standard.
Caption: General workflow for peptide quantification using a SIL internal standard.
-
Sample Preparation: Aliquot the biological sample (e.g., plasma, cell lysate).
-
Internal Standard Spiking: Add a known amount of the SIL peptide internal standard to each sample, calibrator, and quality control sample at the beginning of the sample preparation process.
-
Protein Denaturation, Reduction, and Alkylation: Denature the proteins in the sample, reduce the disulfide bonds, and alkylate the cysteine residues to ensure efficient digestion.
-
Enzymatic Digestion: Digest the proteins into smaller peptides using a protease such as trypsin.[1]
-
Sample Cleanup: Remove salts and other interfering substances from the digested sample using solid-phase extraction (SPE).
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and detect them using tandem mass spectrometry. The mass spectrometer will be configured to monitor specific precursor-to-fragment ion transitions for both the endogenous peptide and the SIL internal standard.[1]
-
Data Analysis: Calculate the peak area ratio of the endogenous peptide to the SIL internal standard. Determine the concentration of the endogenous peptide in the unknown samples by comparing their peak area ratios to a calibration curve generated from samples with known concentrations of the analyte peptide.
Conclusion
The validation of peptide quantification methods is crucial for generating reliable and reproducible data in research and drug development. The use of a stable isotope-labeled peptide internal standard, synthesized with building blocks like Fmoc-Pro-OH-1-¹³C, provides the highest level of accuracy and precision. While other methods exist, the experimental data consistently demonstrates that the SIL approach is superior in compensating for analytical variability. By following detailed and validated protocols, researchers can confidently implement this robust technique for their peptide quantification needs.
References
- 1. Comparison of Heavy Labeled (SIL) Peptide versus SILAC Protein Internal Standards for LC-MS/MS Quantification of Hepatic Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of Protein Quantification using Standard Peptides Containing Single Conservative Amino Acid Replacements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute Quantitation of Proteins by Acid Hydrolysis Combined with Amino Acid Detection by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fmoc-Pro-OH-1-13C Suppliers for Researchers and Pharmaceutical Scientists
For researchers, scientists, and professionals in drug development, the quality and consistency of isotopically labeled compounds are paramount. Fmoc-Pro-OH-1-13C, a critical reagent in peptide synthesis and metabolic research, is offered by several suppliers. This guide provides a comparative analysis of prominent suppliers based on publicly available data, focusing on product purity, isotopic enrichment, and the analytical methods used for quality control.
Key Performance Indicators: A Tabular Comparison
The selection of a suitable this compound supplier often depends on specific experimental requirements. The following tables summarize the key quantitative data available from various suppliers. It is important to note that while some suppliers provide detailed Certificates of Analysis (CoA) online, others may require a direct request for this information.
Table 1: Comparison of Chemical Purity and Isotopic Enrichment
| Supplier | Product Name | Chemical Purity | Isotopic Enrichment | Analytical Method(s) Cited |
| Cambridge Isotope Laboratories, Inc. | L-Proline-N-Fmoc (1-¹³C, 99%) | >98% | 99% | Not specified on product page |
| MedChemExpress | This compound | >98% (HPLC) | 99.4% (for similar product) | HPLC, NMR (implied) |
| Sigma-Aldrich | This compound | Data not readily available | Data not readily available | HPLC (for unlabeled) |
| Anaspec | Fmoc-Pro-OH (1-13C) | Data not readily available | Data not readily available | HPLC (for unlabeled) |
| CEM Corporation | This compound | CoA available on request | CoA available on request | Not specified on product page |
Note: Data for MedChemExpress is inferred from a certificate of analysis for a similar product (Fmoc-Ala-OH-1-13C).[1] For Sigma-Aldrich and Anaspec, specifications for the unlabeled Fmoc-Pro-OH are available, but specific data for the 13C-labeled version was not found on their websites. CEM Corporation provides Certificates of Analysis upon request.[2]
Experimental Protocols for Quality Assessment
To ensure the reliability of experimental results, independent verification of the supplier's specifications is often necessary. Below are detailed methodologies for key experiments to assess the quality of this compound.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the chemical purity of Fmoc-protected amino acids.[3][4]
Objective: To separate and quantify this compound from potential impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Reference standard of Fmoc-Pro-OH (if available)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Dissolve a known concentration of the this compound sample in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the compound and any impurities.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the this compound peak as a percentage of the total integrated area.
-
Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general framework for assessing the isotopic enrichment of ¹³C-labeled compounds using NMR.[5][6][7]
Objective: To determine the percentage of ¹³C at the labeled carbonyl position.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C probe.
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of the this compound sample in the deuterated solvent in an NMR tube.
-
-
¹³C NMR Acquisition:
-
Acquire a quantitative ¹³C NMR spectrum. This typically involves a longer relaxation delay to ensure full relaxation of the carbonyl carbon signal.
-
A proton-decoupled ¹³C experiment is standard.
-
-
Data Analysis:
-
Identify the signal corresponding to the ¹³C-labeled carbonyl carbon.
-
To accurately determine enrichment, a known internal standard with a natural abundance ¹³C signal can be used for comparison, or advanced pulse sequences can be employed.[5][6]
-
The isotopic enrichment is calculated by comparing the integral of the ¹³C-enriched signal to the integral of a reference signal, taking into account the natural abundance of ¹³C (approximately 1.1%).
-
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry offers a highly sensitive method for determining isotopic enrichment.[8][9][10]
Objective: To determine the ratio of the ¹³C-labeled molecule to its unlabeled counterpart.
Materials:
-
This compound sample
-
Solvent for infusion or LC-MS (e.g., acetonitrile/water mixture with formic acid)
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in the infusion solvent.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the mass spectrometer or perform an LC-MS analysis.
-
Acquire a high-resolution mass spectrum in the region of the molecular ion of Fmoc-Pro-OH.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monoisotopic mass of the unlabeled compound ([M]) and the ¹³C-labeled compound ([M+1]).
-
Calculate the isotopic enrichment by determining the relative intensities of the [M+1] peak to the sum of the intensities of the [M] and [M+1] peaks, after correcting for the natural abundance of other isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O).
-
Conclusion
The choice of a this compound supplier should be guided by a careful evaluation of their product specifications and the transparency of their quality control data. Cambridge Isotope Laboratories and MedChemExpress provide readily accessible data indicating high purity and isotopic enrichment. For other suppliers, it is advisable to request a Certificate of Analysis to obtain detailed product specifications. By employing the standardized experimental protocols outlined in this guide, researchers can independently verify the quality of their reagents, ensuring the accuracy and reproducibility of their scientific findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-Pro-OH [cem.com]
- 3. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. di.univr.it [di.univr.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comprehensive and Ultrasensitive Isotope Calibration Method for Soil Amino Compounds Using Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Enrichment Analysis: Fmoc-Pro-OH-1-13C Labeled Peptides in Quantitative Proteomics
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the precise and accurate measurement of protein and peptide abundance is paramount. This guide provides a comprehensive comparison of using Fmoc-Pro-OH-1-13C labeled peptides as internal standards with other established isotopic labeling techniques. We will delve into the experimental protocols, present a comparative analysis of performance, and visualize the workflows to aid in selecting the most appropriate method for your research needs.
Introduction to Isotopic Labeling in Quantitative Proteomics
Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. Isotopic labeling is a powerful strategy that introduces a mass shift into peptides or proteins, allowing for their differentiation and quantification by mass spectrometry (MS). The use of stable, non-radioactive isotopes ensures that the labeled and unlabeled species are chemically identical, co-elute during chromatography, and have the same ionization efficiency, leading to high accuracy and precision.[1]
This compound is a proline amino acid derivative where one carbon atom in the proline ring is replaced with its heavier isotope, ¹³C. This labeled amino acid can be incorporated into a specific position of a synthetic peptide via Fmoc-based solid-phase peptide synthesis (SPPS). The resulting ¹³C-labeled peptide serves as an ideal internal standard for the absolute quantification of its corresponding native peptide in a biological sample.[2]
Comparison of Quantitative Proteomics Strategies
The selection of a quantitative proteomics strategy depends on various factors, including the biological question, sample type, desired level of accuracy, and available resources. Here, we compare the use of synthetic ¹³C-labeled peptides with two other widely used techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Isobaric Tagging (iTRAQ and TMT).
| Feature | Synthetic ¹³C-Labeled Peptide (e.g., using this compound) | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation/Tandem Mass Tags) |
| Principle | Absolute quantification by spiking a known amount of a heavy-isotope labeled synthetic peptide into a sample.[1] | Metabolic labeling of proteins in vivo by growing cells in media containing "heavy" amino acids (e.g., ¹³C₆-Lys, ¹³C₆-Arg).[3] | Chemical labeling of peptides in vitro with isobaric tags that have the same total mass but yield different reporter ions upon fragmentation.[3] |
| Type of Quantification | Absolute | Relative (can be adapted for absolute with a SILAC-labeled protein standard) | Relative |
| Accuracy | High, as the internal standard is chemically identical to the analyte.[4] | High, as labeling is incorporated metabolically, minimizing sample handling errors.[5] | Prone to ratio compression due to co-isolation of precursor ions, which can affect accuracy.[6] |
| Precision | High, with low single-digit coefficients of variation achievable.[7] | High reproducibility, as samples are mixed early in the workflow.[5] | Good, but can be affected by variations in labeling efficiency and fragmentation. |
| Multiplexing Capacity | Limited to the number of available isotopically distinct standards. | Typically 2-plex or 3-plex, with some variations allowing for higher multiplexing. | High (up to 18-plex with TMTpro), allowing for high-throughput analysis. |
| Sample Compatibility | Applicable to virtually any sample type (cells, tissues, biofluids). | Limited to cell cultures that can be metabolically labeled. | Applicable to a wide range of sample types. |
| Cost | Cost of synthesizing each labeled peptide. | Cost of stable isotope-labeled amino acids and specialized cell culture media. | Cost of isobaric tagging reagents and kits. |
| Workflow Complexity | Requires peptide synthesis and accurate quantification of the standard. | Requires cell culture expertise and ensuring complete metabolic labeling. | Involves additional chemical labeling and cleanup steps. |
Experimental Protocols
Protocol 1: Synthesis of a this compound Labeled Peptide
This protocol outlines the manual Fmoc-based solid-phase peptide synthesis (SPPS) for incorporating Fmoc-Pro-OH-1-¹³C into a target peptide sequence.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-Pro-OH-1-¹³C)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first Fmoc-amino acid (2 equivalents) by dissolving it in DMF with DIC (2 eq.) and OxymaPure (2 eq.).
-
Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence. When the sequence calls for proline, use the Fmoc-Pro-OH-1-¹³C.[8]
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[9]
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the synthesized ¹³C-labeled peptide by mass spectrometry.
Protocol 2: Isotopic Enrichment Analysis by Mass Spectrometry
This protocol describes the use of the synthesized ¹³C-labeled peptide as an internal standard for quantifying the native peptide in a biological sample.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Synthesized and purified ¹³C-labeled peptide standard
-
Digestion buffer (e.g., ammonium bicarbonate)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Alkylating agent (e.g., Iodoacetamide - IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare the biological sample by lysis, protein extraction, and protein concentration determination.
-
Spiking of Internal Standard: Add a known amount of the purified ¹³C-labeled peptide standard to the protein extract. The amount should be optimized to be within the linear dynamic range of the assay.[7]
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins by adding DTT and incubating. Alkylate the free sulfhydryl groups by adding IAA and incubating in the dark.
-
Proteolytic Digestion: Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.
-
LC-MS/MS Analysis:
-
Reconstitute the cleaned peptides in a solvent compatible with the LC system (e.g., 0.1% formic acid in water).
-
Inject the sample onto the LC-MS/MS system.
-
Develop a targeted MS method (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) to specifically monitor the precursor and fragment ions for both the native (light) and the ¹³C-labeled (heavy) peptide.[1]
-
-
Data Analysis:
-
Integrate the peak areas for the selected transitions of both the light and heavy peptides.
-
Calculate the ratio of the peak area of the endogenous (light) peptide to the peak area of the internal standard (heavy) peptide.
-
Determine the absolute quantity of the endogenous peptide in the original sample by comparing this ratio to a standard curve or by direct calculation, knowing the amount of the spiked-in standard.[4]
-
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the key steps involved in the synthesis and analysis of Fmoc-Pro-OH-1-¹³C labeled peptides and a comparison with the SILAC workflow.
Caption: Workflow for synthesis and use of a ¹³C-labeled peptide.
Caption: Comparison of Synthetic Peptide and SILAC workflows.
Conclusion
The use of Fmoc-Pro-OH-1-¹³C to synthesize isotopically labeled internal standards provides a powerful and versatile approach for the absolute quantification of peptides and proteins. While metabolic labeling methods like SILAC offer high precision by integrating the label early in the experimental process, they are limited to cell culture systems. Isobaric tagging methods like iTRAQ and TMT excel in high-throughput, multiplexed relative quantification but can suffer from issues that affect accuracy. The synthetic peptide approach is applicable to a wide array of sample types and, when properly validated, can yield highly accurate and precise absolute quantification data, making it an invaluable tool for targeted proteomics studies in basic research and clinical applications. The choice of the optimal method will ultimately depend on the specific goals and constraints of the research project.
References
- 1. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 4. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chempep.com [chempep.com]
A Researcher's Guide to Cross-Validation of Mass Spectrometry Data Using 13C Labeled Standards
For researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of their mass spectrometry data, the use of 13C labeled internal standards is a critical technique. This guide provides an objective comparison of mass spectrometry performance with and without these standards, supported by experimental data and detailed protocols.
The inherent variability in mass spectrometry (MS) workflows, from sample preparation to instrument response, can significantly impact the precision and accuracy of quantitative measurements. The incorporation of stable isotope-labeled internal standards, particularly those uniformly labeled with Carbon-13 (13C), offers a robust solution to mitigate these variations. By mimicking the chemical and physical properties of the analyte of interest, 13C labeled standards co-elute and co-ionize, providing a reliable reference for normalization and accurate quantification.
Performance Comparison: With and Without 13C Labeled Internal Standards
The addition of 13C labeled internal standards to a mass spectrometry workflow leads to substantial improvements in data quality. This is evident across several key validation parameters.
Quantitative Data Summary
The following tables summarize the typical performance of mass spectrometry analyses with and without the use of 13C labeled internal standards.
| Validation Parameter | Without 13C Internal Standard | With 13C Internal Standard | Impact of 13C Standard |
| Precision (CV%) | 15 - 30% | < 10% | Significant Improvement |
| Accuracy (Recovery %) | 30 - 70% | 95 - 105% | Significant Improvement |
| Linearity (R²) | Often > 0.99 | Consistently > 0.995 | Improved Consistency |
| Limit of Detection (LOD) | Variable | Lower and More Consistent | Improvement |
| Limit of Quantification (LOQ) | Variable | Lower and More Consistent | Improvement |
Table 1: Comparison of Key Validation Parameters. This table illustrates the significant enhancements in precision, accuracy, and reliability achieved by incorporating 13C labeled internal standards in mass spectrometry workflows.
Case Study: Lipidomics Analysis
In a comprehensive lipidomics study, the use of a biologically generated 13C-labeled internal standard (IS) mixture resulted in a significant reduction in the coefficient of variation (CV%) for lipid quantification compared to normalization using total ion counts (TIC) or a commercially available deuterated internal standard mixture.[1]
| Normalization Method | Average CV% |
| Raw Data (No Normalization) | 11.01% |
| Total Ion Count (TIC) | ~8% |
| 13C-Labeled Internal Standard | 6.36% |
Table 2: Impact of 13C-Labeled Internal Standards on Precision in Lipidomics. The use of 13C-labeled internal standards demonstrates a marked improvement in the precision of lipid quantification.[1]
Case Study: Mycotoxin Analysis
The analysis of deoxynivalenol (DON), a mycotoxin, in maize and wheat extracts without sample cleanup highlights the dramatic improvement in accuracy when using a fully 13C isotope-labeled internal standard.
| Matrix | Apparent Recovery (Without 13C IS) | Recovery (With 13C IS) |
| Wheat | 29 ± 6% | 95 ± 3% |
| Maize | 37 ± 5% | 99 ± 3% |
Table 3: Enhanced Accuracy in Mycotoxin Analysis with 13C-Labeled Internal Standard. This data showcases the critical role of 13C labeled standards in correcting for matrix effects and improving the trueness of results.[2]
The Advantage of 13C Over Deuterated (²H) Standards
While deuterated standards are also used, 13C labeled standards are often preferred due to their greater chemical and physical similarity to the native analyte.[3][4] Deuterium's larger relative mass difference compared to hydrogen can lead to chromatographic shifts, where the standard and analyte do not perfectly co-elute.[3] This can compromise the ability of the internal standard to accurately correct for variations in ionization and matrix effects. 13C labeled standards, with a smaller relative mass difference, exhibit nearly identical chromatographic behavior to their unlabeled counterparts, ensuring more reliable quantification.[4]
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of 13C labeled standards for mass spectrometry data validation.
Protocol 1: General Workflow for Cross-Validation using 13C Labeled Internal Standards
This protocol outlines the key steps for incorporating 13C labeled standards into a quantitative mass spectrometry workflow.
Figure 1: A generalized workflow for quantitative analysis using 13C labeled internal standards.
Methodology:
-
Sample Collection: Obtain the biological or environmental samples for analysis.
-
Addition of 13C Labeled Internal Standard: A known amount of the 13C labeled internal standard, corresponding to the analyte of interest, is spiked into the sample at the earliest stage of sample preparation.
-
Extraction of Analytes: Perform the necessary extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analytes and the internal standard from the sample matrix.
-
Chromatographic Separation: Inject the extracted sample into a liquid chromatography (LC) system to separate the analyte and internal standard from other matrix components.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into the mass spectrometer. The instrument is set to monitor the specific mass-to-charge (m/z) ratios of both the native analyte and the 13C labeled internal standard.
-
Peak Integration: Integrate the chromatographic peak areas for both the analyte and the 13C internal standard.
-
Calculation of Analyte/IS Ratio: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Quantification & Validation: Use the calculated ratio to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. Validate the method for parameters such as linearity, accuracy, precision, LOD, and LOQ.[5][6]
Protocol 2: In-Vivo Generation of a Complex 13C Labeled Internal Standard Mixture
For untargeted or global metabolomics and lipidomics studies, a complex mixture of 13C labeled internal standards can be generated by growing microorganisms in a 13C-enriched medium.
Methodology:
-
Culture Preparation: Prepare a minimal growth medium for a selected microorganism (e.g., Pichia pastoris, Saccharomyces cerevisiae, Escherichia coli).
-
13C Labeling: In the growth medium, replace the primary carbon source (e.g., glucose) with its uniformly 13C-labeled counterpart (e.g., [U-13C6]glucose).
-
Cell Culture: Inoculate the 13C-enriched medium with the microorganism and culture under appropriate conditions until sufficient biomass is produced.
-
Metabolite/Lipid Extraction: Harvest the cells and perform a metabolite or lipid extraction using a suitable solvent system (e.g., methanol/chloroform/water).
-
Standard Characterization: Characterize the resulting 13C-labeled extract to identify and quantify the labeled compounds.
-
Application as Internal Standard: A known amount of the complex 13C-labeled extract is added to the experimental samples before their own extraction process. This provides a wide range of internal standards for numerous analytes in the sample.[1]
Visualizing the Principle of Isotope Dilution Mass Spectrometry
The underlying principle for the effectiveness of 13C labeled standards is Isotope Dilution Mass Spectrometry (IDMS).
Figure 2: The principle of Isotope Dilution Mass Spectrometry (IDMS).
References
- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukisotope.com [ukisotope.com]
- 5. resolian.com [resolian.com]
- 6. ijper.org [ijper.org]
A Researcher's Guide to Quantitative Proteomics: Benchmarking Isotopic Labeling Strategies
In the landscape of proteomics, the ability to accurately quantify protein abundance is paramount for unraveling complex biological processes, discovering biomarkers, and understanding disease mechanisms. A variety of techniques have been developed, each with distinct principles, workflows, and applications. This guide provides an objective comparison of prominent quantitative proteomics methods, with a special focus on the role of stable isotope-labeled compounds like Fmoc-Pro-OH-1-13C, and how they compare to global profiling techniques such as SILAC, TMT, and iTRAQ.
The Role of Stable Isotope-Labeled Amino Acids: The Case of this compound
This compound is a 13C-labeled version of the proline derivative Fmoc-Pro-OH.[1] The "Fmoc" group is a protecting group used during solid-phase peptide synthesis, allowing for the precise assembly of amino acids into a peptide chain. The key feature here is the ¹³C isotope, a non-radioactive, heavy isotope of carbon.
Unlike global quantification techniques that aim to measure all detectable proteins, isotopically labeled amino acids like this compound are primarily used to create stable isotope-labeled (SIL) peptide standards . These synthetic, heavy peptides are chemically identical to their endogenous, "light" counterparts but are distinguishable by mass spectrometry due to the mass difference from the ¹³C atoms.
These SIL peptides serve as ideal internal standards for absolute quantification of specific target proteins, a method often referred to as "spike-in" proteomics. By adding a known concentration of the heavy peptide to a biological sample, the absolute quantity of the corresponding native peptide (and by extension, the protein) can be determined with high accuracy and precision by comparing the mass spectrometer signal intensities of the heavy and light versions. This targeted approach is invaluable for validating findings from discovery-phase experiments and for precise clinical screening assays.[2]
Core Quantitative Proteomics Techniques: A Comparison
Quantitative proteomics strategies are broadly categorized into label-based and label-free methods. Label-based approaches, which introduce isotopic tags, are renowned for their accuracy. Key methods include Stable Isotope Labeling by Amino acids in Cell Culture (SILAC), and chemical labeling with isobaric tags like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).
Metabolic Labeling: SILAC
SILAC is a metabolic labeling technique where cells are cultured in media containing "light" (normal) or "heavy" stable isotope-labeled essential amino acids (e.g., ¹³C, ¹⁵N-labeled Arginine and Lysine).[3][4] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[5][6] This allows for the direct comparison of proteomes from different experimental conditions at the protein level.
Key Advantages:
-
High Accuracy and Precision: Samples are mixed at the very beginning of the workflow (at the cell level), minimizing quantitative errors from sample preparation variability.[7][8]
-
High Physiological Relevance: Labeling occurs in living cells, providing a more accurate snapshot of the cellular state.[9]
-
No Chemical Modification: Avoids potential biases introduced by chemical labeling reactions.[9]
Limitations:
-
Limited to Cell Culture: Not directly applicable to tissues or clinical fluid samples.[8]
-
Requires Cell Division: Cells must be actively dividing to incorporate the heavy amino acids.[8]
-
Cost: The specialized cell culture media and labeled amino acids can be expensive.[10]
Chemical Labeling: iTRAQ and TMT
iTRAQ and TMT are isobaric tagging methods, meaning the tags have the same total mass.[11][12] These chemical tags react with the primary amines of peptides (N-terminus and lysine side chains) after protein extraction and digestion.[13][14] Up to 18 different samples (TMTpro™) can be labeled, pooled, and analyzed in a single mass spectrometry run.[15] During tandem mass spectrometry (MS/MS), the tags fragment to produce unique "reporter ions" of different masses, and the intensity of these reporter ions is used for relative quantification.[11][13]
Key Advantages:
-
High Throughput: Allows for multiplexing of many samples (up to 18), reducing instrument time and technical variation between runs.[9][12]
-
Broad Sample Compatibility: Can be used with virtually any sample type, including cells, tissues, and biofluids.[12][15]
-
Increased Peptide Identification: Since peptides from all samples are isobaric, their signals are summed at the MS1 level, potentially increasing the signal for low-abundance peptides and leading to more identifications.[13]
Limitations:
-
Ratio Distortion/Compression: Co-isolation of multiple different peptides in the mass spectrometer can lead to interference in the reporter ion signals, compressing the quantitative ratios and underestimating true biological changes.[9][12]
-
Cost: The labeling reagents are expensive, especially for high-plex experiments.[9][16]
-
Complex Data Analysis: The MS/MS spectra are more complex, requiring specialized software for accurate quantification.[9]
Label-Free Quantification
Label-free methods do not use isotopic tags. Instead, they rely on computational comparison of mass spectrometry data from separately analyzed samples. The two primary approaches are:
-
Spectral Counting: Compares the number of MS/MS spectra identified for a given protein between different runs.
-
Precursor Ion Intensity: Compares the integrated area under the curve (AUC) for a given peptide's ion signal across different runs.[7]
Key Advantages:
-
Cost-Effective and Simple: No expensive labeling reagents or complex labeling steps are required.[17]
-
Unlimited Sample Number: Not limited by the number of available isotopic tags.[17]
-
Deeper Proteome Coverage: Can sometimes provide deeper proteome coverage as there are no labeling efficiency issues.[16]
Limitations:
-
Lower Precision and Reproducibility: Subject to run-to-run variation in instrument performance and sample handling.[16]
-
Missing Values: A peptide detected in one sample may not be detected in another, leading to missing data points that complicate analysis.[16]
-
Requires Rigorous Data Normalization: Extensive computational processing is needed to align chromatograms and normalize for variations.
Data Presentation: Quantitative Comparison of Proteomics Techniques
| Feature | SILAC (Metabolic Labeling) | iTRAQ / TMT (Chemical Labeling) | Label-Free | Targeted (using SIL Peptide) |
| Principle | In vivo metabolic incorporation of heavy amino acids[3] | In vitro chemical tagging of peptides with isobaric reagents[4][11] | Signal intensity or spectral count comparison[18] | Spike-in of known quantity of heavy peptide standard[2] |
| Quantification | Relative | Relative | Relative | Absolute |
| Multiplexing | Up to 3-plex typically[19] | Up to 18-plex (TMT)[15] | Unlimited | 1 sample per target |
| Stage of Pooling | Early (cells)[8] | Late (peptides)[20] | None (analyzed separately) | Late (peptides) |
| Accuracy | Very High[8] | High, but prone to ratio compression[9] | Moderate | Very High |
| Precision | Very High[8] | High | Moderate to Low | Very High |
| Sample Type | Dividing cells in culture[8] | Universal (cells, tissues, fluids)[12] | Universal (cells, tissues, fluids) | Universal (cells, tissues, fluids) |
| Cost | High (media, amino acids)[10] | High (reagents)[9][16] | Low | High (per peptide) |
| Throughput | Low | High[9] | High | Low (per target) |
Experimental Protocols & Workflows
A typical proteomics experiment involves multiple steps, from sample collection to data analysis.[21][22] The point at which samples are differentially labeled and combined is a key differentiator between techniques.
Generic Sample Preparation Workflow
Most bottom-up proteomics workflows share a common core preparation process before technique-specific steps are applied.
Caption: Core workflow for protein extraction and digestion into peptides.
Workflow 1: SILAC
The SILAC workflow begins much earlier, during cell culture, to allow for the metabolic incorporation of labeled amino acids.
Caption: SILAC workflow, highlighting early sample mixing.
Workflow 2: iTRAQ / TMT
For isobaric tagging, labeling is performed chemically on the peptide mixtures after digestion.
Caption: TMT/iTRAQ workflow with chemical labeling after digestion.
Workflow 3: Targeted Quantification using a SIL Peptide
This workflow demonstrates how a synthetic heavy peptide, potentially created using this compound, is used for absolute quantification.
Caption: Workflow for absolute quantification using a heavy peptide standard.
Conclusion: Selecting the Right Technique
The choice between quantitative proteomics techniques is dictated by the specific research question, sample availability, and required throughput.[12]
-
For highly accurate studies of dynamic processes in cell culture , SILAC is often the gold standard due to its low intrinsic variability.[12]
-
For high-throughput comparisons of multiple conditions or sample types (including tissues and clinical samples) , TMT and iTRAQ offer powerful multiplexing capabilities.[12]
-
For exploratory studies where cost is a major constraint or when using samples incompatible with labeling , Label-Free quantification is a viable, albeit less precise, option.[10]
-
For validating key protein targets or developing clinical assays requiring precise concentration values , a targeted approach using stable isotope-labeled peptide standards (created from building blocks like this compound) is the most appropriate method.
Ultimately, a comprehensive understanding of each method's strengths and weaknesses is crucial for designing robust experiments that yield meaningful and reproducible insights into the complex world of the proteome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shoko-sc.co.jp [shoko-sc.co.jp]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. creative-proteomics.com [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative proteomics - Wikipedia [en.wikipedia.org]
- 8. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods | by Prime Jones | Medium [medium.com]
- 11. Isobaric tag for relative and absolute quantitation - Wikipedia [en.wikipedia.org]
- 12. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 13. Quantification of proteins by iTRAQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Proteins by iTRAQ | Springer Nature Experiments [experiments.springernature.com]
- 15. cores.imp.ac.at [cores.imp.ac.at]
- 16. Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison and Application of Proteomic Technologies -MetwareBio [metwarebio.com]
- 18. researchgate.net [researchgate.net]
- 19. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. A highly-reproducible automated proteomics sample preparation workflow for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LCâMS/MS Quantitative Analysis - MetwareBio [metwarebio.com]
Assessing the Impact of 13C Labeling on Peptide Structure and Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of stable isotopes, particularly Carbon-13 (13C), into peptides has become a cornerstone of modern proteomics and structural biology. This guide provides an objective comparison of 13C-labeled peptides against their unlabeled counterparts, supported by experimental data and detailed methodologies. The central premise of isotopic labeling is that the labeled and unlabeled peptides exhibit nearly identical physicochemical properties and biological activity, with the primary distinction being their mass.[1][2] This mass difference is the key feature exploited in a variety of analytical techniques.
Impact on Peptide Structure: A Subtle Distinction
The foundational assumption in the field is that the substitution of 12C with 13C has a negligible impact on the three-dimensional structure of a peptide. This is because the addition of a neutron does not alter the electron cloud distribution, and therefore does not significantly affect bond lengths, bond angles, or non-covalent interactions that govern peptide folding. Consequently, 13C-labeled peptides are widely considered to be structurally synonymous with their native forms, making them excellent tools for structural biology.[1][3][4][5][6][7]
While direct, quantitative comparisons of the crystal structures of labeled and unlabeled peptides are scarce in the literature, the extensive and successful use of 13C labeling in high-resolution structural techniques like Nuclear Magnetic Resonance (NMR) spectroscopy serves as strong evidence for this assumption.[7]
Impact on Peptide Function: A Tool for Quantification
Similar to the structural impact, the functional consequences of 13C labeling are generally considered to be minimal. The primary application of 13C-labeled peptides is as internal standards in quantitative mass spectrometry-based proteomics, such as in Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[3][8][9][10][11][12][13][14] In these experiments, the 13C-labeled peptide is assumed to behave identically to its endogenous, unlabeled counterpart during sample processing, chromatography, and ionization. This co-elution and co-ionization allow for precise quantification by comparing the signal intensities of the labeled and unlabeled peptide ions.[10]
The widespread adoption and success of these quantitative methods across countless studies underscore the principle that 13C labeling does not significantly interfere with the biological function of the peptide being studied.
Comparative Analysis of Analytical Techniques
The "performance" of a 13C-labeled peptide is best understood in the context of the analytical techniques it enables. Here, we compare the analysis of labeled and unlabeled peptides using common methodologies.
| Analytical Technique | Unlabeled Peptide | 13C-Labeled Peptide | Advantages of 13C Labeling |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z) of the native peptide. | Exhibits a predictable mass shift in its m/z, corresponding to the number of 13C atoms incorporated. | Enables accurate quantification of the native peptide by serving as an internal standard.[15][16][17] Facilitates the deconvolution of complex spectra. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Allows for the determination of 3D structure through proton (1H) NMR experiments like COSY, TOCSY, and NOESY.[4] | Essential for heteronuclear NMR experiments (e.g., HSQC, HNCA) that correlate 1H with 13C and 15N nuclei.[5] | Provides more detailed structural constraints, enabling the complete assignment of all atoms in the peptide backbone and side chains, leading to higher resolution structures.[5] |
| Circular Dichroism (CD) Spectroscopy | The CD spectrum reveals the secondary structure content (α-helix, β-sheet, random coil).[18][19][20][21][22] | The CD spectrum is expected to be identical to that of the unlabeled peptide, reflecting the same secondary structure. | Can be used to confirm that the labeling process has not altered the overall secondary structure of the peptide. |
Experimental Protocols
Peptide Structure Analysis by NMR Spectroscopy
This protocol outlines the general steps for determining the three-dimensional structure of a peptide using NMR, highlighting the role of 13C labeling.
Methodology:
-
Sample Preparation:
-
Synthesize or express the peptide with uniform or selective 13C labeling. For recombinant expression, cells are grown in media containing 13C-labeled glucose and/or other 13C-labeled precursors.[8][11]
-
Purify the peptide to >95% purity.
-
Dissolve the peptide in a suitable NMR buffer (e.g., 90% H2O/10% D2O) to a concentration of at least 0.5 mM.[5] The final sample volume should be around 450-500 µL.[5]
-
-
NMR Data Acquisition:
-
For unlabeled or labeled peptides, acquire 2D homonuclear spectra (COSY, TOCSY, NOESY) to assign proton resonances and obtain distance restraints.[4]
-
For 13C-labeled peptides, acquire 2D and 3D heteronuclear spectra (e.g., 1H-13C HSQC, HNCO, HN(CA)CO, HNCACB, CBCA(CO)NH) to assign backbone and side-chain carbon and nitrogen resonances.[5]
-
-
Data Processing and Structure Calculation:
-
Process the NMR spectra using software such as NMRPipe.
-
Assign the chemical shifts of all atoms using software like NMRView.
-
Use the distance restraints from NOESY spectra and dihedral angle restraints from scalar coupling constants to calculate a family of 3D structures that are consistent with the experimental data.[23]
-
Quantitative Peptide Analysis by Mass Spectrometry
This protocol describes a typical workflow for quantifying a target peptide in a complex biological sample using a 13C-labeled internal standard.
Methodology:
-
Sample Preparation:
-
Synthesize a 13C-labeled version of the target peptide. The label should be incorporated into an amino acid that is not prone to modification (e.g., avoid methionine, cysteine).
-
Spike a known amount of the 13C-labeled peptide into the biological sample containing the unlabeled target peptide.
-
Perform protein digestion (if the peptide is part of a larger protein) using an enzyme like trypsin.[15]
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC). The labeled and unlabeled peptides should co-elute.
-
Analyze the peptides using a high-resolution mass spectrometer.[15][16]
-
In the MS1 scan, both the unlabeled (light) and 13C-labeled (heavy) peptide ions will be detected with their characteristic m/z values.
-
Perform tandem mass spectrometry (MS/MS) on both the light and heavy precursor ions to confirm their identity.
-
-
Data Analysis:
-
Extract the ion chromatograms for both the light and heavy peptides.
-
Calculate the area under the curve for both chromatograms.
-
The concentration of the unlabeled peptide is determined by the ratio of the peak areas of the light and heavy peptides, multiplied by the known concentration of the spiked-in heavy peptide.
-
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
This protocol can be used to compare the secondary structure of a 13C-labeled peptide to its unlabeled counterpart to confirm structural integrity.
Methodology:
-
Sample Preparation:
-
Prepare solutions of both the unlabeled and 13C-labeled peptides in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.3-0.5 mg/mL.[19]
-
The buffer should not have a high absorbance in the far-UV region.
-
-
CD Data Acquisition:
-
Use a CD spectrometer to acquire spectra in the far-UV region (typically 190-250 nm).[21]
-
Data is collected in a quartz cuvette with a short path length (e.g., 1 mm).
-
Acquire spectra at a controlled temperature.
-
-
Data Analysis:
-
Process the raw data (in millidegrees) and convert it to mean residue ellipticity.
-
Compare the spectra of the labeled and unlabeled peptides. Identical spectra indicate no significant change in secondary structure.
-
Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil content.[20][21]
-
Visualizations
Caption: Workflow for peptide structure determination by NMR spectroscopy.
Caption: Workflow for quantitative peptide analysis using LC-MS/MS.
Conclusion
The incorporation of 13C into peptides is a powerful and routine technique that has minimal impact on their inherent structure and function. The primary effect of 13C labeling is an increase in mass, a property that is leveraged to great advantage in mass spectrometry for accurate quantification and in NMR spectroscopy for high-resolution structure determination. The choice between using a labeled or unlabeled peptide is therefore dictated by the experimental question. For applications requiring precise quantification or detailed structural elucidation, 13C-labeled peptides are an indispensable tool for the modern researcher.
References
- 1. jpt.com [jpt.com]
- 2. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Stable isotopic labeling in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spectra2000.it [spectra2000.it]
- 12. Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Peptide-Based Method for 13C Metabolic Flux Analysis in Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 20. researchgate.net [researchgate.net]
- 21. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pubs.acs.org [pubs.acs.org]
Navigating the Regulatory Landscape: A Comparative Guide to 13C-Labeled Compounds in Clinical Research
For researchers, scientists, and drug development professionals, the choice of labeling compound in clinical research is a critical decision with significant regulatory implications. This guide provides an objective comparison of 13C-labeled compounds with radioactive isotopes (primarily 14C) and non-isotopic alternatives, supported by experimental data and detailed methodologies.
The use of isotopically labeled compounds is indispensable for elucidating the absorption, distribution, metabolism, and excretion (ADME) of investigational drugs. While radiolabeled compounds, particularly those incorporating Carbon-14 (14C), have long been the gold standard, stable isotopes like Carbon-13 (13C) are gaining prominence due to their enhanced safety profile. This guide delves into the regulatory considerations, performance, and practical applications of these methods, alongside emerging non-isotopic techniques, to inform strategic decision-making in clinical drug development.
Isotopic Labeling: A Head-to-Head Comparison
The primary distinction between 13C and 14C lies in their isotopic nature. 13C is a stable, non-radioactive isotope, whereas 14C is a radioactive isotope that emits beta particles. This fundamental difference dictates their respective safety profiles, handling requirements, and regulatory pathways.
Performance and Data Comparison
The choice between 13C and 14C often depends on the specific research question, the sensitivity required, and the acceptable level of risk. While 14C has historically been favored for its high sensitivity in detecting minute quantities of a drug and its metabolites, advancements in analytical techniques have significantly enhanced the utility of 13C.
| Parameter | 13C-Labeled Compounds | 14C-Labeled Compounds | Non-Isotopic Methods (Fluorescence & MS) |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS) | Fluorescence Spectroscopy, Mass Spectrometry (MS) |
| Sensitivity | High, particularly with advanced MS techniques | Very high, especially with AMS | Varies; high with sensitive fluorophores and advanced MS |
| Radiation Risk | None | Yes (beta emitter) | None |
| Regulatory Pathway | Generally follows standard IND/IMPD submission for non-radioactive drugs | Requires specific sections in IND/IMPD for radiolabeled compounds; may involve Radioactive Drug Research Committee (RDRC) oversight in the US | Follows standard IND/IMPD submission; specific validation data for the labeling and detection method required |
| Cost | Can be high for synthesis of complex labeled molecules | High, including synthesis, specialized handling, and waste disposal | Varies; can be high for custom fluorophores and advanced MS instrumentation |
| Typical Recovery in ADME Studies | Not directly measured by isotope recovery | Average total recovery of ~93% in regular-dose studies and ~89% in low-dose studies[1] | Not applicable |
| Diagnostic Accuracy (e.g., Breath Tests) | Comparable to 14C for diagnostic purposes[2] | High | Not typically used for breath tests |
Regulatory Submission and Approval Process
Navigating the regulatory landscape is a critical component of clinical research. The submission process for studies involving 13C and 14C-labeled compounds differs significantly, primarily due to the radioactive nature of 14C.
As illustrated, the regulatory submission for a 14C-labeled compound requires additional documentation related to radiation safety, including a comprehensive dosimetry report. In the United States, certain basic research studies with radioactive drugs may be conducted under the oversight of a Radioactive Drug Research Committee (RDRC) without a full Investigational New Drug (IND) application, offering a potentially streamlined pathway. For both 13C and 14C studies, the Chemistry, Manufacturing, and Controls (CMC) section of the regulatory submission is of paramount importance, detailing the synthesis, characterization, and quality control of the labeled drug substance and product.
Experimental Protocols: A Closer Look
The successful execution of clinical studies with labeled compounds relies on well-defined and validated experimental protocols. Below are outlines of common study designs for each labeling method.
13C-Urea Breath Test for Helicobacter pylori Detection
The 13C-urea breath test is a non-invasive diagnostic tool to detect the presence of Helicobacter pylori, a bacterium linked to various gastric diseases.
Methodology:
-
Baseline Breath Sample: The patient provides a baseline breath sample by exhaling into a collection bag.[3][4][5]
-
Substrate Administration: The patient ingests a solution containing 13C-labeled urea.[3][4][5]
-
Incubation Period: The patient waits for a specified period, typically 15-30 minutes, during which H. pylori, if present, will metabolize the 13C-urea into 13CO2 and ammonia.[3][4]
-
Post-Dose Breath Sample: A second breath sample is collected.[3][4][5]
-
Analysis: The ratio of 13CO2 to 12CO2 in the breath samples is measured using isotope ratio mass spectrometry. An increase in this ratio in the post-dose sample indicates the presence of H. pylori.[4]
Human ADME Study with a 14C-Labeled Drug
A human Absorption, Distribution, Metabolism, and Excretion (ADME) study using a 14C-labeled drug is a cornerstone of clinical pharmacology, providing a comprehensive understanding of a drug's disposition.
Methodology:
-
Dosing: A single oral dose of the 14C-labeled investigational drug is administered to healthy volunteers.[6]
-
Sample Collection: Blood, urine, and feces are collected at predetermined time points over a period sufficient to ensure near-complete recovery of the administered radioactivity (typically >90%).[6]
-
Radioactivity Measurement: The total radioactivity in each sample is quantified using liquid scintillation counting or accelerator mass spectrometry.[6]
-
Metabolite Profiling: Chromatographic techniques (e.g., HPLC) are used to separate the parent drug from its metabolites in plasma, urine, and feces.
-
Metabolite Identification: Mass spectrometry and/or NMR are used to elucidate the structures of the metabolites.
Non-Isotopic Alternatives: The Next Frontier?
While isotopic labeling remains a powerful tool, non-isotopic methods, such as fluorescent labeling and advanced mass spectrometry techniques, are emerging as viable alternatives in certain applications.
Fluorescent Labeling
Fluorescent labeling involves attaching a fluorescent molecule (fluorophore) to a drug, allowing its detection and quantification using fluorescence-based imaging techniques.
Performance and Applications:
-
Advantages: High sensitivity, real-time imaging capabilities, and the absence of radiation.[7]
-
Disadvantages: The large size of some fluorophores can potentially alter the pharmacokinetic properties of the drug. Signal penetration in deep tissues can also be a limitation.
-
Clinical Use: Fluorescently labeled antibody-drug conjugates (ADCs) are being investigated in clinical trials for cancer therapy and diagnostics, allowing for visualization of drug delivery to tumors.[8]
Mass Spectrometry-Based Methods
Modern high-resolution mass spectrometry (HRMS) offers the sensitivity and specificity to directly detect and quantify unlabeled drugs and their metabolites in biological matrices.
Performance and Applications:
-
Advantages: Eliminates the need for isotopic labeling, providing a more direct measurement of the actual drug molecule. It can provide both qualitative and quantitative information.
-
Disadvantages: Matrix effects can interfere with quantification, and extensive method development and validation are often required.
-
Clinical Use: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used in clinical laboratories for therapeutic drug monitoring and in clinical trials for pharmacokinetic analysis.[9]
Conclusion
The choice of a labeling method for clinical research is a multifaceted decision that requires careful consideration of regulatory requirements, scientific objectives, and practical constraints. 13C-labeled compounds offer a compelling alternative to their radioactive counterparts, providing a similar level of performance for many applications with a significantly improved safety profile. While 14C remains a valuable tool for highly sensitive ADME studies, the reduced regulatory burden and absence of radiation exposure make 13C an increasingly attractive option.
Furthermore, the continuous advancements in non-isotopic techniques, particularly in fluorescence imaging and mass spectrometry, are expanding the toolkit available to researchers. As these technologies mature, they are likely to play an even more prominent role in the future of clinical drug development, offering complementary and, in some cases, superior approaches to understanding the fate of new medicines in the human body. Ultimately, a thorough understanding of the strengths and limitations of each method will enable researchers to select the most appropriate tool to generate high-quality data for regulatory submission and advance the development of safe and effective new therapies.
References
- 1. An evaluation of human ADME and mass balance studies using regular or low doses of radiocarbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of 13C nuclear magnetic resonance and 14C tracer studies of hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. headwaybio.com [headwaybio.com]
- 4. meridianbioscience.com [meridianbioscience.com]
- 5. digestivehealth.org.au [digestivehealth.org.au]
- 6. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of Fluorescent, Bioluminescent, and Radioactive Tracers to Accurately Reflect Extracellular Vesicle Biodistribution in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Evaluation of a Fluorescent Antibody-Drug Conjugate for Molecular Imaging and Targeted Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Fmoc-Pro-OH-1-13C
For researchers, scientists, and drug development professionals utilizing Fmoc-Pro-OH-1-13C, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this isotopically labeled amino acid in your laboratory.
Personal Protective Equipment (PPE)
When handling this compound and associated reagents, a multi-layered approach to personal protection is critical. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses | Must have side shields to protect against splashes and airborne particles.[1][2] |
| Face Shield | Recommended in addition to safety glasses when there is a significant splash hazard, such as when dispensing large volumes of solvents or corrosive reagents.[2][3] | |
| Hand Protection | Disposable Nitrile Gloves | Provide adequate protection for incidental contact with the solid compound and common solvents used in peptide synthesis.[1][2] Double gloving is recommended when handling hazardous liquids.[2] |
| Body Protection | Laboratory Coat | Should be long-sleeved and fully buttoned to protect skin and clothing from splashes and spills.[1][3] |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH-approved respirator should be used when handling the solid powder outside of a fume hood to prevent inhalation of dust particles.[3][4][5] The specific type of respirator will depend on the potential concentration of airborne particulates. |
| Foot Protection | Closed-Toe Shoes | Essential to protect feet from spills and falling objects.[1][3] |
Handling and Operational Workflow
The following diagram outlines the standard workflow for incorporating this compound in solid-phase peptide synthesis (SPPS), emphasizing key safety checkpoints.
Experimental Protocol: General Coupling Procedure
A standard protocol for coupling this compound to a resin-bound peptide chain is as follows:
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the peptide chain.[6][7] This is typically done in two steps: a brief initial treatment followed by a longer treatment.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-piperidine adduct.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and an activating agent (e.g., HBTU, HATU) in DMF.[6] Add a base such as N,N-diisopropylethylamine (DIPEA) to facilitate the activation.
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for the recommended time (typically 1-2 hours) with agitation.[7]
-
Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. All waste must be handled in accordance with local, state, and federal regulations.[8]
| Waste Stream | Description | Disposal Procedure |
| Solid Waste | Unused this compound, contaminated weighing paper, and gloves. | Collect in a designated, labeled hazardous waste container. Do not mix with other waste streams. |
| Liquid Waste (Non-halogenated) | DMF, piperidine solutions, and washings from the synthesis steps. | Collect in a labeled, sealed container for non-halogenated organic waste. |
| Liquid Waste (Halogenated) | Solvents such as dichloromethane (DCM) if used. | Collect in a separate, labeled container for halogenated organic waste. |
| Acidic Waste | Trifluoroacetic acid (TFA) cleavage cocktails. | Collect in a designated, labeled container for acidic waste. Neutralization may be required by your institution's waste management protocols. |
The following flowchart illustrates the decision-making process for waste segregation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. anaspec.com [anaspec.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
